molecular formula C20H28O3 B158925 Hardwickiic acid CAS No. 1782-65-6

Hardwickiic acid

Cat. No.: B158925
CAS No.: 1782-65-6
M. Wt: 316.4 g/mol
InChI Key: HHWOKJDCJVESIF-JRJVTICQSA-N
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Description

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid has been reported in Aster altaicus, Microglossa pyrifolia, and other organisms with data available.

Properties

IUPAC Name

(4aR,5R,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWOKJDCJVESIF-JRJVTICQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@@H]([C@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90939052
Record name 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782-65-6
Record name Hardwickiic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001782656
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[2-(Furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90939052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biosynthesis of Hardwickiic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of Hardwickiic acid in plants, with a particular focus on its role as a key intermediate in the production of the psychoactive diterpenoid salvinorin A in Salvia divinorum. This document details the enzymatic steps, key intermediates, and regulatory aspects of the pathway, presenting available quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research in this area.

Introduction to this compound

This compound is a clerodane diterpenoid found in various plant species. It has gained significant attention due to its role as a precursor in the biosynthesis of salvinorin A, a potent and selective κ-opioid receptor agonist with potential therapeutic applications. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of its production and for the synthesis of novel salvinorin A analogs with improved pharmacological properties.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), and involves a series of enzymatic reactions catalyzed by diterpene synthases and cytochrome P450 monooxygenases. The pathway is primarily elucidated from studies on Salvia divinorum.

Formation of the Clerodane Skeleton

The initial steps of the pathway involve the cyclization of GGPP to form the characteristic bicyclic clerodane skeleton. This is a two-step process catalyzed by a class II and a class I diterpene synthase.

  • Geranylgeranyl Diphosphate (GGPP) to (+)-Copalyl Diphosphate (CPP): The biosynthesis is initiated in the plastids where a class II diterpene synthase, specifically a clerodienyl diphosphate synthase (CPS), catalyzes the protonation-initiated cyclization of GGPP to form a labdadienyl/copalyl diphosphate intermediate. In the context of salvinorin A biosynthesis in Salvia divinorum, the key enzyme is SdCPS2 , a clerodienyl diphosphate synthase, which converts GGPP to clerodienyl diphosphate (CLPP) [1].

  • Clerodienyl Diphosphate (CLPP) to Kolavenol: The CLPP intermediate is then acted upon by a class I diterpene synthase. This step involves the ionization of the diphosphate group, followed by rearrangements and deprotonation to yield the diterpene alcohol, kolavenol .

Sequential Oxidation by Cytochrome P450s

Following the formation of the clerodane skeleton, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (CYPs), which are typically localized to the endoplasmic reticulum. In Salvia species, three sequential P450 enzymes have been identified that convert kolavenol into this compound and its subsequent product.

  • Kolavenol to Annonene: The first oxidation step is the conversion of kolavenol to annonene . This reaction is catalyzed by a specific cytochrome P450, identified as annonene synthase (SdANS) in Salvia divinorum.

  • Annonene to this compound: Annonene is then further oxidized to form This compound . This step is catalyzed by This compound synthase (SdHDAS) , another specialized cytochrome P450 enzyme.

  • This compound to Hautriwaic Acid: this compound is a branch point in some species and a direct intermediate in others. In the salvinorin A pathway, it is further oxidized to hautriwaic acid by hautriwaic acid synthase (SdHTAS) .

Quantitative Data

Quantitative data on the biosynthesis of this compound is still emerging. The following table summarizes the available kinetic parameters for some of the enzymes involved in the broader salvinorin A pathway. Further research is needed to fully characterize the kinetics of all enzymes directly in the this compound biosynthetic route.

EnzymeSubstrateKmkcatVmaxSource OrganismReference
SdCS (CYP76AH39) Kolavenol46.7 µM-22.3 pmol min⁻¹ mg⁻¹Salvia divinorum[2]
CYP728D26 Crotonolide G13.9 µM--Salvia divinorum[3]

Note: Data for SdCPS2, SdANS, and SdHDAS are not yet fully available in the literature.

In Planta Concentrations:

Systematic studies have indicated that the concentration of salvinorin A in mature Salvia divinorum leaves ranges from 0.89 to 3.7 mg/g of dried leaves[4]. The concentrations of its precursors, including this compound, are expected to be significantly lower and are a subject for ongoing research.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound is a linear pathway involving sequential enzymatic conversions. The logical flow of the core pathway is depicted below.

Hardwickiic_Acid_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CLPP Clerodienyl Diphosphate (CLPP) GGPP->CLPP SdCPS2 (diTPS) Kolavenol Kolavenol CLPP->Kolavenol Class I diTPS Annonene Annonene Kolavenol->Annonene SdANS (CYP450) Hardwickiic_Acid This compound Annonene->Hardwickiic_Acid SdHDAS (CYP450) Hautriwaic_Acid Hautriwaic Acid Hardwickiic_Acid->Hautriwaic_Acid SdHTAS (CYP450) diTPS_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_assay Enzyme Assay Cloning Amplify diTPS gene from cDNA and clone into pET28b(+) vector Transformation Transform E. coli BL21(DE3) with the expression vector Cloning->Transformation Culture Grow transformed E. coli in LB medium with antibiotic selection Transformation->Culture Induction Induce protein expression with IPTG at low temperature (e.g., 16°C) Culture->Induction Cell_Lysis Harvest cells and prepare cell-free extract by sonication Induction->Cell_Lysis Incubation Incubate cell-free extract with GGPP and MgCl₂ in a suitable buffer Cell_Lysis->Incubation Extraction Extract reaction products with an organic solvent (e.g., hexane) Incubation->Extraction Analysis Analyze the products by GC-MS Extraction->Analysis P450_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Yeast Transformation and Culture cluster_assay In Vivo/In Vitro Assay Cloning_P450 Clone P450 gene into a yeast expression vector (e.g., pYES-DEST52) Co_Transformation Co-transform yeast (e.g., WAT11 strain) with P450 and CPR expression vectors Cloning_P450->Co_Transformation Cloning_CPR Clone a cytochrome P450 reductase (CPR) gene into a compatible yeast expression vector Cloning_CPR->Co_Transformation Culture Grow transformed yeast in selective medium Co_Transformation->Culture Induction Induce protein expression with galactose Culture->Induction Substrate_Feeding Feed the yeast culture with the P450 substrate (e.g., kolavenol) Induction->Substrate_Feeding Incubation Incubate for 24-48 hours Substrate_Feeding->Incubation Extraction Extract metabolites from the culture medium and yeast cells Incubation->Extraction Analysis Analyze the products by LC-MS/MS or GC-MS Extraction->Analysis

References

Hardwickiic Acid: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the physical, chemical, and biological properties of Hardwickiic acid, a clerodane diterpenoid of significant interest in the scientific community. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological and experimental processes to facilitate a comprehensive understanding of this multifaceted compound.

Physicochemical Properties

This compound is a natural product that has been isolated from various plant species, notably from the genera Hardwickia and Croton.[1][2] Its fundamental chemical and physical characteristics are summarized below.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₈O₃[3]
Molecular Weight 316.4 g/mol [3]
CAS Number 24470-47-1[1]
Appearance Powder
Melting Point Not available
Boiling Point Not available
Solubility Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate. Practically insoluble in water.[4][5]
InChI Key HHWOKJDCJVESIF-GIPAHHNCSA-N[3]

Spectral Data

The structural elucidation of this compound has been primarily achieved through spectroscopic techniques. While comprehensive raw spectral data is dispersed across various literature, a summary of the key spectroscopic information is presented below.

Spectroscopy Data Reference(s)
¹³C NMR Spectra available on PubChem.[1]
Mass Spectrometry GC-MS data available on PubChem.[1]

Note: For detailed peak assignments and interpretation, researchers are encouraged to consult the primary literature.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, making it a promising candidate for further investigation in drug development.

Antileishmanial Activity

This compound has demonstrated significant activity against Leishmania species.[6]

Parameter Value Species Reference(s)
IC₅₀ 31.57 ± 0.06 µML. donovani promastigotes[6]
CC₅₀ 247.83 ± 6.32 µM-[6]
Selectivity Index (SI) 7.85-[6]

The proposed mechanism for its antileishmanial activity involves the induction of apoptosis through the activation of caspase-3 and caspase-8.[7]

This compound This compound Leishmania parasite Leishmania parasite This compound->Leishmania parasite enters Caspase-8 activation Caspase-8 activation Leishmania parasite->Caspase-8 activation stimulates Caspase-3 activation Caspase-3 activation Caspase-8 activation->Caspase-3 activation activates Apoptosis Apoptosis Caspase-3 activation->Apoptosis induces

Caption: Proposed apoptotic signaling pathway of this compound in Leishmania.
Antinociceptive Activity

This compound has been shown to possess antinociceptive properties by blocking tetrodotoxin-sensitive voltage-dependent sodium channels in dorsal root ganglion neurons.[8] This action inhibits the transmission of pain signals.

This compound This compound Voltage-Gated Sodium Channel (TTX-sensitive) Voltage-Gated Sodium Channel (TTX-sensitive) This compound->Voltage-Gated Sodium Channel (TTX-sensitive) blocks Sodium Ion Influx Sodium Ion Influx Voltage-Gated Sodium Channel (TTX-sensitive)->Sodium Ion Influx inhibits Action Potential Propagation Action Potential Propagation Sodium Ion Influx->Action Potential Propagation prevents Nociceptive Signal Transmission Nociceptive Signal Transmission Action Potential Propagation->Nociceptive Signal Transmission halts

Caption: Mechanism of antinociceptive action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Croton macrostachyus

The following protocol outlines a general procedure for the isolation of this compound based on antibacterial-guided fractionation.[2]

cluster_extraction Extraction cluster_chromatography Chromatography cluster_purification Purification Plant Material Dried and powdered leaves of C. macrostachyus Maceration Maceration with Methanol Plant Material->Maceration Filtration Filtration Maceration->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude Extract Crude Extract Concentration->Crude Extract Column Chromatography Silica Gel Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection TLC Analysis TLC analysis of fractions Fraction Collection->TLC Analysis Pooling Pooling of fractions containing this compound TLC Analysis->Pooling Preparative TLC Preparative Thin Layer Chromatography Pooling->Preparative TLC Elution Elution of the desired band Preparative TLC->Elution Solvent Evaporation Solvent Evaporation Elution->Solvent Evaporation Pure this compound Pure this compound Solvent Evaporation->Pure this compound

Caption: Experimental workflow for the isolation of this compound.

Methodology:

  • Extraction:

    • Air-dried and powdered leaves of Croton macrostachyus are subjected to maceration with methanol at room temperature for a specified period (e.g., 72 hours).[2]

    • The mixture is filtered, and the solvent is removed under reduced pressure to yield the crude methanol extract.[2]

  • Column Chromatography:

    • The crude extract is adsorbed onto silica gel and subjected to column chromatography.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient).

  • Fraction Analysis and Pooling:

    • Collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

    • Fractions showing a prominent spot corresponding to this compound are pooled together.

  • Preparative TLC:

    • The pooled fractions are further purified using preparative TLC with an appropriate solvent system.

    • The band corresponding to this compound is scraped from the plate and eluted with a suitable solvent.

  • Final Purification:

    • The solvent is evaporated to yield purified this compound. The purity can be confirmed by spectroscopic methods.

Antileishmanial Activity Assay

This protocol details the determination of the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes using a colorimetric assay.[6]

Materials:

  • Leishmania donovani (e.g., 1S MHOM/SD/62/1S strain) or Leishmania major (e.g., IFLA/BR/67/PH8 strain) promastigotes.[6]

  • ME199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.[6]

  • This compound stock solution.

  • Amphotericin B (as a positive control).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or similar colorimetric reagent.

  • 96-well microtiter plates.

Procedure:

  • Parasite Culture: Leishmania promastigotes are cultured in ME199 medium at 28°C.[6]

  • Assay Setup:

    • In a 96-well plate, serial dilutions of this compound are prepared in the culture medium.

    • A suspension of promastigotes is added to each well to achieve a final concentration of approximately 1 x 10⁶ parasites/mL.

    • Control wells containing parasites without the compound and wells with a standard drug (Amphotericin B) are included.

  • Incubation: The plate is incubated at 28°C for 72 hours.[6]

  • Viability Assessment:

    • A colorimetric reagent such as MTT is added to each well and incubated for a further 4 hours.

    • The absorbance is measured using a microplate reader at an appropriate wavelength.

  • Data Analysis: The IC₅₀ value, which is the concentration of the compound that inhibits parasite growth by 50%, is calculated from the dose-response curve.[6]

Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of this compound on a mammalian cell line.[6]

Materials:

  • Mammalian cell line (e.g., macrophages).

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]

  • This compound stock solution.

  • Resazurin solution or other cell viability reagent.[6]

  • 96-well microtiter plates.

Procedure:

  • Cell Seeding: Cells are seeded into a 96-well plate at a density of 1 x 10⁵ cells/mL and incubated overnight at 37°C with 5% CO₂ to allow for attachment.[6]

  • Treatment: The cells are treated with increasing concentrations of this compound in triplicate and incubated for 48 hours.[6]

  • Viability Assessment: A resazurin solution is added to each well, and the plate is incubated for an additional 4 hours.[6]

  • Measurement: Fluorescence or absorbance is measured using a microplate reader.

  • Data Analysis: The CC₅₀ value, the concentration that causes 50% cell death, is determined from the dose-response curve.[6]

Apoptosis Determination by Phosphatidylserine Externalization

This method uses Annexin-V and Propidium Iodide (PI) staining to differentiate between viable, apoptotic, and necrotic cells.[6]

Procedure:

  • Treatment: Leishmania promastigotes (1 x 10⁷ cells/mL) are treated with this compound at its IC₅₀ concentration for 72 hours.[6]

  • Staining:

    • The parasites are washed with cold PBS and then incubated with Annexin-V-FLUOS and PI in a sample buffer for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

This technical guide is intended to be a valuable resource for researchers working with this compound. For further detailed information, it is recommended to consult the cited primary literature.

References

An In-depth Technical Guide to Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Hardwickiic acid, a clerodane diterpenoid of significant interest in the scientific community. This document details its chemical identity, biological activities, and the experimental protocols used to elucidate its effects, with a focus on quantitative data and mechanistic insights.

Chemical Identity

This compound is a natural product found in various plant species. Its chemical information is summarized below.

IdentifierValue
CAS Registry Number 24470-47-1
(-)-Hardwickiic acid: 1782-65-6
IUPAC Name (4aS,5R,6S,8aS)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.4 g/mol

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antinociceptive, leishmanicidal, antifungal, and enzyme inhibitory effects. The following tables summarize the key quantitative data from various experimental studies.

Antinociceptive Activity

The antinociceptive properties of (-)-Hardwickiic acid are primarily attributed to its ability to block tetrodotoxin-sensitive voltage-dependent sodium channels.[1] In vivo studies have demonstrated its efficacy in rodent models of pain.

AssaySpeciesDosingEffect
Acetic Acid-Induced WrithingMice10 mg/kg (oral)82 ± 1% maximum inhibition of writhing responses.[2]
Formalin Test (Early Phase)Mice10 mg/kg (oral)72 ± 4% maximum inhibition of nociceptive behavior.[2]
Formalin Test (Late Phase)Mice10 mg/kg (oral)81 ± 2% maximum inhibition of nociceptive behavior.[2]
Carrageenan-Induced HyperalgesiaMice10 mg/kg (oral)74 ± 7% maximum inhibition of mechanical inflammatory hyper-nociception.[2]
Leishmanicidal Activity

This compound has shown promising activity against Leishmania parasites, the causative agents of leishmaniasis.

ParameterOrganismValue
IC₅₀ Leishmania donovani promastigotes31.57 ± 0.06 µM[3][4]
Leishmania major promastigotes62.82 µM
CC₅₀ (RAW 264.7 cells)-247.83 ± 6.32 µM[3][4]
Selectivity Index (L. donovani)-7.85[3][4]
Antifungal Activity

ent-Hardwickiic acid has demonstrated notable antifungal effects, particularly against Candida species.

ActivityOrganismConcentration Range (µmol/L)
Fungistatic Candida glabrata19.7 - 75.2[5]
Fungicidal Candida glabrata39.5 - 150.4[5]

The combination of ent-hardwickiic acid with amphotericin B has been shown to reduce the minimum inhibitory concentration (MIC) of both compounds against Candida albicans.[1][6]

Enzyme Inhibition

An early study identified this compound as an inhibitor of DNA polymerase β.

EnzymeIC₅₀
DNA Polymerase β 2.9 µM

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Leishmanicidal Activity Assay (MTT Colorimetric Assay)

Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania promastigotes.

Methodology: [3][4]

  • Parasite Culture: Leishmania donovani and Leishmania major promastigotes are cultured in appropriate media until they reach the mid-logarithmic phase of growth.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to obtain a range of test concentrations.

  • Assay Setup: In a 96-well microtiter plate, approximately 1 x 10⁶ promastigotes per well are incubated with the various concentrations of this compound. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at a temperature suitable for parasite growth (e.g., 25°C) for a defined period (e.g., 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 3-4 hours. Live parasites with active dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., SDS) is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is read using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of inhibition is calculated for each concentration relative to the negative control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antinociceptive Activity: Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic effect of this compound in mice.

Methodology: [2]

  • Animal Acclimatization: Male mice are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Animals are randomly divided into groups: a vehicle control group, a positive control group (e.g., a known analgesic), and experimental groups receiving different doses of this compound (e.g., 1, 3, and 10 mg/kg, administered orally).

  • Induction of Writhing: Thirty minutes after the administration of the test compounds, a 0.6% solution of acetic acid is injected intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a period of 20-30 minutes.

  • Data Analysis: The total number of writhes for each animal in the treated groups is compared to the vehicle control group. The percentage of inhibition is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.

Signaling Pathways and Workflows

Predicted Apoptotic Pathway in Leishmania

Molecular modeling studies have predicted that this compound may induce apoptosis in Leishmania parasites through the stimulation of Caspase-3 and Caspase-8.[3]

G Hardwickiic_acid This compound Caspase8 Caspase-8 Hardwickiic_acid->Caspase8 Stimulates Caspase3 Caspase-3 Hardwickiic_acid->Caspase3 Stimulates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Predicted apoptotic pathway of this compound in Leishmania.

Experimental Workflow: Antifungal Susceptibility Testing

The following diagram illustrates the workflow for determining the minimum inhibitory concentration (MIC) of this compound against fungal pathogens using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Serially Dilute this compound B->C D Incubate at 35-37°C for 24-48h C->D E Visually Inspect for Growth D->E F Determine MIC E->F

Caption: Workflow for antifungal susceptibility testing of this compound.

References

A Technical Guide to the Preliminary Biological Activity Screening of Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial biological activity screening of Hardwickiic acid, a natural diterpenoid compound. It consolidates key quantitative data, details the experimental protocols used for its evaluation, and visualizes associated mechanisms and workflows. The information presented is intended to serve as a technical resource for professionals engaged in natural product research and drug discovery.

Antifungal Activity

ent-Hardwickiic acid, a major component of Copaifera pubiflora oleoresin, has demonstrated significant antifungal properties, particularly against opportunistic Candida species.[1][2] Studies show that the compound and its microbial metabolites exhibit fungistatic and fungicidal effects at concentrations more potent than the commonly used antifungal drug, fluconazole, especially against Candida glabrata.[1][2]

The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of ent-Hardwickiic acid and its derivatives were determined against various Candida species. The results highlight its potency compared to fluconazole.

CompoundFungal StrainActivityConcentration (µmol/L)Reference
ent-Hardwickiic Acid & MetabolitesCandida glabrataFungistatic19.7 - 75.2[1]
FluconazoleCandida glabrataFungistatic163.2[1]
ent-Hardwickiic Acid & MetabolitesCandida glabrataFungicidal39.5 - 150.4[1]
FluconazoleCandida glabrataFungicidal326.5[1]
ent-Hardwickiic Acid DerivativesCandida kruseiFungicidalNot specified, but active[3]

The antifungal activity of this compound is typically assessed using the broth microdilution method in 96-well microplates, following established guidelines.[1][2]

Protocol Steps:

  • Preparation of Inoculum: Fungal strains (e.g., Candida glabrata) are cultured on an appropriate medium (like Sabouraud dextrose agar) and incubated. A suspension is then prepared in sterile saline, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in RPMI 1640 medium.

  • Preparation of Compounds: this compound and control drugs (e.g., fluconazole) are dissolved in a suitable solvent (like DMSO) and then serially diluted in the culture medium to achieve a range of test concentrations.

  • Assay Plate Setup: In a 96-well microplate, 100 µL of each compound dilution is added to respective wells. Subsequently, 100 µL of the prepared fungal inoculum is added to each well.

  • Controls: Positive controls (fungal inoculum without any compound) and negative controls (medium only) are included on each plate.

  • Incubation: The microplates are incubated at 35-37°C for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

  • MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from each well showing no visible growth is sub-cultured onto an agar plate. The plates are incubated for another 24-48 hours. The MFC is the lowest concentration from which no fungal colonies grow on the sub-culture.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Fungal Inoculum (0.5 McFarland) D 4. Add Fungal Inoculum to Wells A->D B 2. Prepare Serial Dilutions of this compound C 3. Add Compound Dilutions to 96-Well Plate B->C E 5. Incubate Plate (35-37°C, 24-48h) D->E F 6. Determine MIC (Lowest concentration with no visible growth) E->F G 7. Sub-culture from clear wells onto agar plates F->G Proceed if growth is inhibited H 8. Determine MFC (Lowest concentration with no colony growth) G->H

Workflow for the Broth Microdilution Antifungal Assay.

Antinociceptive Activity

This compound has been identified as an antinociceptive compound, presenting a potential non-opioid strategy for pain management.[4][5] Its primary mechanism of action involves the blockade of specific ion channels crucial for the propagation of pain signals.

Research has shown that this compound inhibits tetrodotoxin-sensitive (TTX-S) voltage-dependent sodium channels, but not calcium or potassium channels, in dorsal root ganglion (DRG) neurons, which are key in nociceptive pathways.[4][6][7] This blockade prevents the influx of sodium ions necessary for the generation and propagation of action potentials in pain-sensing neurons.

G cluster_membrane Neuron Cell Membrane Na_Channel Voltage-Gated Sodium Channel (TTX-S) Na_Influx Na+ Influx Na_Channel->Na_Influx Opens to allow Pain_Signal Nociceptive Stimulus (Pain Signal) Pain_Signal->Na_Channel Activates Depolarization Membrane Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Perception Pain Perception in CNS Action_Potential->Pain_Perception Transmits Signal to Na_Influx->Depolarization Hardwickiic_Acid This compound Block Blockade Hardwickiic_Acid->Block Block->Na_Channel Targets

Mechanism of this compound as a Sodium Channel Blocker.
Assay TypeTarget/Cell LineActivityValueReference
Ion Channel InhibitionTTX-S Voltage-Gated Na+ ChannelsInhibition20 µM[6]
LeishmanicidalLeishmania donovani promastigotesIC5031.57 ± 0.06 µM[8]
LeishmanicidalLeishmania major promastigotesIC50Not specified, but active[8]
CytotoxicityMammalian CellsCC50247.83 ± 6.32 µM[8]
Selectivity Index (SI)Leishmanicidal vs. CytotoxicitySI (CC50/IC50)7.85[8]

This technique is used to measure the ion currents across the membrane of a single neuron, allowing for direct assessment of ion channel blockade.

Protocol Steps:

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rats and cultured for 24-48 hours. Small-diameter neurons, which are presumptively nociceptive, are selected for recording.

  • Recording Setup: A glass micropipette with a very fine tip is filled with an internal solution (mimicking the cell's cytoplasm) and pressed against the membrane of a selected neuron.

  • Seal Formation: Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane, electrically isolating the patch of membrane under the pipette.

  • Whole-Cell Configuration: A brief pulse of suction ruptures the membrane patch, allowing direct electrical access to the cell's interior. The voltage across the cell membrane is then "clamped" at a specific holding potential.

  • Current Measurement: Voltage steps are applied to depolarize the cell, which activates voltage-gated sodium channels and elicits an inward sodium current. This current is measured by the amplifier.

  • Compound Application: A baseline sodium current is recorded. This compound (e.g., at 20 µM) is then applied to the cell via a perfusion system.

  • Data Analysis: The sodium current is measured again in the presence of the compound. The percentage of current inhibition is calculated by comparing the peak current amplitude before and after the application of this compound.

Leishmanicidal Activity

This compound has been evaluated for its potential against Leishmania protozoan parasites, the causative agents of leishmaniasis.[8] The compound shows significant activity against the promastigote stage of the parasite with a favorable selectivity index, indicating it is more toxic to the parasite than to mammalian cells.

Molecular docking studies suggest that this compound may exert its leishmanicidal effect by binding to and inhibiting key parasite-specific enzymes that are crucial for its survival and defense against oxidative stress.[8] These targets include trypanothione reductase (TR), pteridine reductase 1 (PTR1), and glutamate-cysteine ligase (GCL). Inhibition of these enzymes could lead to apoptosis.[8]

G cluster_parasite Leishmania Parasite Cell Hardwickiic_Acid This compound TR Trypanothione Reductase (TR) Hardwickiic_Acid->TR Inhibits PTR1 Pteridine Reductase 1 (PTR1) Hardwickiic_Acid->PTR1 Inhibits GCL Glutamate-Cysteine Ligase (GCL) Hardwickiic_Acid->GCL Inhibits Redox_Homeostasis Redox Homeostasis (Defense against Oxidative Stress) TR->Redox_Homeostasis Folate_Metabolism Folate Metabolism (DNA Synthesis) PTR1->Folate_Metabolism Trypanothione_Synth Trypanothione Synthesis GCL->Trypanothione_Synth Apoptosis Apoptosis (Parasite Death) Redox_Homeostasis->Apoptosis Disruption leads to Folate_Metabolism->Apoptosis Disruption leads to Trypanothione_Synth->Redox_Homeostasis

Proposed Leishmanicidal Mechanism of this compound.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. It is adapted to measure the susceptibility of Leishmania promastigotes to a compound and the compound's cytotoxicity against mammalian cells.[8]

Protocol Steps:

  • Cell Culture: Leishmania promastigotes are cultured in appropriate media until they reach the mid-logarithmic growth phase. For cytotoxicity, a mammalian cell line (e.g., Vero cells) is cultured.

  • Assay Plate Setup: Cells (Leishmania or mammalian) are seeded into 96-well plates at a predetermined density.

  • Compound Treatment: Serial dilutions of this compound are added to the wells. A positive control drug (e.g., Amphotericin B for Leishmania, Curcumin for cytotoxicity) and a negative control (cells with medium only) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours for Leishmania, 24-48 hours for mammalian cells) under appropriate conditions (temperature, CO2).

  • MTT Addition: After incubation, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 (for parasites) or CC50 (for mammalian cells) is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Insecticidal Activity

Preliminary screenings have indicated that this compound possesses insecticidal properties.[6][9]

Target OrganismConcentrationDurationResultReference
Aphis craccivora (Aphids)5 ppm24 hours62% mortality[6]

A common method to test insecticidal activity on aphids involves direct application or contact with a treated surface.

Protocol Steps:

  • Compound Preparation: this compound is dissolved in an appropriate solvent to create a stock solution, which is then diluted to the desired test concentration (e.g., 5 ppm).

  • Treatment Application: The solution can be uniformly sprayed onto host plant leaves (e.g., fava bean leaves) placed in a petri dish. A control group is treated with the solvent only.

  • Insect Introduction: A specific number of adult female aphids (Aphis craccivora) are carefully transferred onto the treated leaves.

  • Incubation: The petri dishes are maintained under controlled environmental conditions (temperature, light/dark cycle) for 24 hours.

  • Mortality Assessment: After the incubation period, the number of dead aphids is counted. Aphids that are unable to move when prodded gently with a fine brush are considered dead.

  • Calculation: The percentage of mortality is calculated for both the treatment and control groups. The data for the treatment group may be corrected for any mortality observed in the control group using Abbott's formula.

References

A Technical Guide to the Therapeutic Potential of Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the emerging therapeutic applications of Hardwickiic acid, a naturally occurring diterpenoid. This compound is found in a variety of plant species, including those from the Lamiaceae, Euphorbiaceae, and Caesalpiniaceae families.[1] Its diverse biological activities, ranging from antinociceptive to antifungal, position it as a promising scaffold for the development of novel therapeutic agents. This guide summarizes the current state of research, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and workflows to facilitate further investigation.

Antinociceptive and Neuroprotective Properties

One of the most significant therapeutic potentials of this compound lies in its ability to manage chronic pain.[2][3] Research indicates that it functions as a non-opioid analgesic, primarily through the blockade of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels (VGSCs), which are critical components in nociceptive pathways.[2][3][4]

Mechanism of Action: Blockade of Voltage-Gated Sodium Channels

This compound has been shown to inhibit TTX-S sodium channels in dorsal root ganglion (DRG) neurons, which are key mediators in the transmission of pain signals.[2][3] By blocking these channels, it prevents the influx of sodium ions necessary for the propagation of action potentials along nociceptive nerve fibers, thereby reducing the sensation of pain. Notably, the compound shows preferential targeting of VGSCs over voltage-gated calcium or potassium channels and does not act as a ligand at opioid receptors.[2][3][5]

G cluster_pathway Nociceptive Signaling Pathway PainStimulus Pain Stimulus (e.g., Injury, Inflammation) VGSC_open Voltage-Gated Sodium Channel (VGSC) Opens PainStimulus->VGSC_open ActionPotential Action Potential Propagation VGSC_open->ActionPotential VGSC_blocked VGSC Blocked PainSignal Pain Signal to Brain ActionPotential->PainSignal HardwickiicAcid This compound HardwickiicAcid->VGSC_blocked NoSignal Signal Propagation Inhibited VGSC_blocked->NoSignal

Caption: Mechanism of antinociception by this compound via VGSC blockade.

Quantitative Data: In Vitro and In Vivo Efficacy

The antinociceptive and neuroprotective effects of this compound have been quantified in several experimental models.

ActivityModel / AssayCompoundConcentration / DosageResultCitation
Sodium Channel Inhibition Rat Dorsal Root Ganglion NeuronsThis compound20 µMInhibits tetrodotoxin-sensitive voltage-gated sodium channels.[4]
Antinociception HIV-1 gp120-Induced Neuropathy (Rat)(-)-Hardwickiic Acid2 µg / 5 µL (intrathecal)Significantly reversed mechanical allodynia 1-2 hours post-injection.[4]
Antinociception Paclitaxel-Induced Neuropathy (Rat)(-)-Hardwickiic Acid2 µg / 5 µL (intrathecal)Significantly relieved mechanical allodynia 0.5 hours post-injection.[4]
Neurotransmitter Regulation Mouse Hippocampal SynaptosomesThis compound0-100 nMPromotes K+-evoked [3H]noradrenaline overflow.[4]
Experimental Protocol: In Vivo Neuropathic Pain Model

The following protocol outlines the methodology used to assess the antinociceptive effects of this compound in a preclinical rat model of chemotherapy-induced peripheral neuropathy.[2][4]

  • Animal Model Induction:

    • Adult male Sprague-Dawley rats are used.

    • Peripheral neuropathy is induced by administering Paclitaxel (e.g., cumulative dose of 8 mg/kg, intraperitoneally).

    • Development of mechanical allodynia is monitored over several days using von Frey filaments.

  • Drug Administration:

    • (-)-Hardwickiic Acid is dissolved in a suitable vehicle (e.g., DMSO, saline).

    • A single dose (e.g., 2 µg in 5 µL) is administered via intrathecal injection to the lumbar spinal cord.

  • Behavioral Assessment:

    • Mechanical allodynia is measured at baseline and at multiple time points post-injection (e.g., 0.5, 1, 2, 3, 4 hours).

    • The paw withdrawal threshold is determined using calibrated von Frey filaments applied to the plantar surface of the hind paw.

  • Data Analysis:

    • Changes in paw withdrawal threshold are calculated and compared between the vehicle control group and the this compound-treated group.

    • Statistical significance is determined using appropriate tests (e.g., two-way ANOVA with post-hoc analysis).

Antifungal Activity

This compound and its derivatives have demonstrated significant antifungal properties, particularly against opportunistic pathogens like Candida glabrata, which is known for its intrinsic resistance to common antifungal drugs.[6][7]

Quantitative Data: Fungistatic and Fungicidal Effects

Studies have shown that ent-hardwickiic acid and its microbially transformed metabolites are more potent in vitro against C. glabrata than the widely used antifungal agent, fluconazole.[6][8]

CompoundOrganismFungistatic Effect (MIC) µmol L⁻¹Fungicidal Effect (MFC) µmol L⁻¹Citation
Diterpenes (range) Candida glabrata19.7 - 75.239.5 - 150.4[6][8]
Fluconazole (control) Candida glabrata163.2326.5[6][8]
Experimental Protocol: Antifungal Susceptibility Testing

The antifungal activity of this compound is typically assessed using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum:

    • Candida species are cultured on Sabouraud dextrose agar for 24-48 hours.

    • A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium.

  • Microdilution Assay:

    • The assay is performed in sterile 96-well microplates.

    • This compound is serially diluted in RPMI-1640 medium to achieve a range of final concentrations.

    • Each well is inoculated with the prepared fungal suspension.

    • Positive (no drug) and negative (no inoculum) controls are included.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The microplates are incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

  • Determination of Minimum Fungicidal Concentration (MFC):

    • Aliquots are taken from wells showing no visible growth (at and above the MIC).

    • The aliquots are subcultured on Sabouraud dextrose agar plates and incubated at 35°C for 48 hours.

    • The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

G cluster_workflow Antifungal Susceptibility Testing Workflow A Prepare Candida Inoculum (0.5 McFarland) C Inoculate Wells with Fungal Suspension A->C B Serially Dilute this compound in 96-Well Plate B->C D Incubate Plate (35°C, 24-48h) C->D E Read MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear Wells onto Agar Plate E->F G Incubate Agar Plate (35°C, 48h) F->G H Read MFC (Lowest concentration with no colony growth) G->H

Caption: Workflow for determining MIC and MFC of this compound.

Anticancer Potential

Early research has identified this compound as a potent inhibitor of DNA polymerase beta, an enzyme involved in DNA repair.[1] This finding suggests a potential mechanism for anticancer activity, as inhibiting DNA repair can lead to the accumulation of DNA damage and subsequent apoptosis in cancer cells.

ActivityTargetCompoundInhibitory ConcentrationCitation
Enzyme Inhibition Deoxyribonucleic acid polymerase betaThis compoundIC₅₀ = 2.9 µM[1]

Further investigation is required to explore this activity in various cancer cell lines and to elucidate the downstream signaling pathways affected by this inhibition.

Isolation and Biosynthesis

This compound is a clerodane diterpenoid that serves as a crucial biosynthetic intermediate in the formation of other complex natural products, such as salvinorin A in Salvia divinorum.[1]

G cluster_bio Biosynthesis of Salvinorin A Intermediate Kolavenol Kolavenol Annonene Annonene Kolavenol->Annonene HA This compound Annonene->HA Hautriwaic Hautriwaic Acid HA->Hautriwaic SalvinorinA Salvinorin A Hautriwaic->SalvinorinA P450 Cytochrome P450 Enzymes P450->Annonene P450->HA P450->Hautriwaic

Caption: this compound as a key intermediate in Salvinorin A biosynthesis.

Experimental Protocol: Extraction and Isolation

A standard protocol for isolating this compound from plant material, such as the leaves of Croton macrostachyus, involves solvent extraction followed by chromatography.[1]

  • Material Preparation:

    • Fresh plant leaves are air-dried at room temperature (25–30°C) for 72 hours.

    • The dried leaves are ground into a fine powder.

  • Solvent Extraction:

    • 100 g of the leaf powder is macerated in 300 mL of methanol for 72 hours with continuous agitation (150 rpm).

    • The mixture is filtered through Whatman No. 1 filter paper.

    • The solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification:

    • For separating acidic compounds like this compound, alkali-treated silica gel chromatography can be employed.

    • A column is packed with silica gel (70–230 mesh) that has been stirred with a 10% aqueous KOH solution.

    • The crude extract is loaded onto the column.

    • Non-acidic compounds are first eluted and removed using a non-polar solvent like dichloromethane.

    • The acidic fraction containing this compound is then eluted using a polar solvent such as methanol.

Conclusion and Future Directions

This compound is a versatile natural product with well-defined therapeutic potential, particularly as a non-opioid analgesic and a novel antifungal agent. Its mechanism of action in pain management via the blockade of voltage-gated sodium channels is a promising avenue for developing alternatives to current pain therapies.[2][3] Furthermore, its superior efficacy against fluconazole-resistant Candida strains highlights its potential to address the growing challenge of antimicrobial resistance.[6][8]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the structure of this compound to enhance its potency and selectivity for specific targets.

  • Pharmacokinetic and Toxicity Profiling: Comprehensive studies are needed to evaluate its absorption, distribution, metabolism, excretion (ADME), and overall safety profile before it can be considered for clinical development.[1]

  • Elucidation of Anticancer Mechanisms: Further investigation into its inhibition of DNA polymerase beta and its effects on various cancer cell lines is warranted.

  • Exploring Other Bioactivities: Preliminary reports of insecticidal activity suggest that the full therapeutic spectrum of this compound may yet be broader.[4]

References

Methodological & Application

HPLC and LC-MS methods for Hardwickiic acid analysis and quantification

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for the Analysis of Hardwickiic Acid

Introduction

This compound (C₂₀H₂₈O₃, Molar Mass: 316.44 g/mol ) is a clerodane diterpenoid found in various plant species.[1][2] It has garnered interest for its diverse biological activities, including potential antinociceptive and insecticidal properties.[3] Accurate and precise quantification of this compound in complex matrices such as plant extracts is crucial for pharmacological studies, quality control of herbal products, and drug development. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques for this purpose, offering high sensitivity and selectivity.[4][5]

This document provides detailed protocols for the analysis and quantification of this compound using HPLC-UV and LC-MS/MS. The methodologies are based on established principles for the analysis of organic acids and similar natural products.

General Experimental Workflow

The overall process from sample preparation to final data analysis follows a structured path to ensure accuracy and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Material Grind Grinding & Drying Sample->Grind Extract Solvent Extraction (e.g., Methanol) Grind->Extract Filter Filtration (0.22 µm) Extract->Filter Inject HPLC or LC-MS Injection Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (UV or MS) Separate->Detect Qual Qualitative Analysis (Retention Time, m/z) Detect->Qual Quant Quantitative Analysis (Peak Area vs. Curve) Qual->Quant Report Reporting Quant->Report

Caption: General workflow for the analysis of this compound.

Part 1: High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol details a reverse-phase HPLC method with UV detection suitable for the quantification of this compound. RP-HPLC is commonly used for separating organic acids from complex mixtures like plant extracts.[6][7]

Sample Preparation Protocol
  • Drying and Grinding : Air-dry fresh plant material (e.g., leaves) at room temperature (25–30°C) for 72 hours and grind to a fine powder.[8]

  • Solvent Extraction : Macerate 10 g of the dried powder in 100 mL of methanol with agitation for 24-72 hours.[8] Methanol is effective for extracting moderately polar compounds like diterpenoids.

  • Filtration : Filter the extract through Whatman No. 1 filter paper.

  • Concentration : Evaporate the solvent from the filtrate using a rotary evaporator at 40°C to obtain the crude extract.

  • Sample Solution : Accurately weigh and dissolve the crude extract in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Final Filtration : Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and sample matrix.

ParameterRecommended Condition
Instrument HPLC System with UV/PDA Detector
Column C18 Reverse-Phase Column (e.g., 250 x 4.6 mm, 5 µm)[9][10]
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid[11]
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient Elution
Gradient Program 0-25 min: 60% to 95% B; 25-30 min: 95% B; 30.1-35 min: 60% B
Flow Rate 1.0 mL/min[6][12]
Column Temperature 30°C
Injection Volume 10 µL
Detection UV Detector at 210 nm and 270 nm (use PDA to confirm λmax)

Rationale: A C18 column is standard for retaining non-polar to moderately polar compounds. Acidifying the mobile phase suppresses the ionization of the carboxylic acid group in this compound, leading to better peak shape and retention. A gradient elution is recommended to effectively separate the target analyte from other matrix components.

Quantitative Analysis Workflow

G prep_std Prepare Standard Solutions (e.g., 1, 5, 10, 25, 50 µg/mL) inject_std Inject Standards into HPLC prep_std->inject_std gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_std->gen_curve check_lin Check Linearity (R² > 0.99) gen_curve->check_lin calc_conc Calculate Concentration Using Curve's Equation gen_curve->calc_conc prep_sample Prepare and Inject Unknown Sample check_lin->prep_sample If Linear get_area Measure Peak Area of This compound prep_sample->get_area get_area->calc_conc

Caption: Workflow for quantification using an external standard calibration.

Method Validation Parameters (Illustrative)

A full method validation should be performed according to ICH guidelines. The table below shows typical parameters and acceptable ranges derived from similar analytical methods.[9][13]

ParameterTypical Specification
Linearity (R²) > 0.99[9]
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 2.0 µg/mL
Accuracy (% Recovery) 95% - 105%
Precision (% RSD) < 2%

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method is recommended. This is particularly useful for trace-level quantification.

Sample Preparation

The sample preparation protocol is the same as described in section 1.1. However, it may be beneficial to dilute the final sample solution further (e.g., to the ng/mL range) to be compatible with the high sensitivity of the mass spectrometer.

LC-MS Instrumentation and Conditions

The LC conditions can be adapted from the HPLC method. The key difference is the coupling to a mass spectrometer.

ParameterRecommended Condition
LC System UPLC or HPLC System
Column C18 Reverse-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Elution Mode Gradient Elution (to be optimized for fast analysis)
MS System Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative
Ionization Mode Capillary Voltage: 3.0-4.0 kV; Drying Gas: N₂, 10-12 L/min; Gas Temp: 250-350°C[14]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Mass Spectrometry Parameters for this compound

This compound (C₂₀H₂₈O₃) has a monoisotopic mass of 316.2038 Da.[1] In negative ESI mode, it will readily lose a proton to form the [M-H]⁻ ion.

ParameterValueRationale
Precursor Ion (Q1) m/z 315.2The deprotonated molecule [M-H]⁻.
Product Ions (Q3) To be determinedThese are fragment ions generated by collision-induced dissociation (CID) of the precursor ion. Requires direct infusion of a pure standard to optimize fragmentation and select 2-3 specific, stable fragments for quantification and qualification.
Collision Energy (CE) To be determinedThe voltage applied to induce fragmentation; must be optimized for each product ion.
Quantitative Data and Performance (Illustrative)

LC-MS/MS methods offer significantly lower detection limits compared to HPLC-UV.

ParameterExpected Performance
Linearity (R²) > 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) 0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.2 ng/mL
Accuracy (% Recovery) 90% - 110%
Precision (% RSD) < 10%

Disclaimer: These protocols provide a starting point for method development. All parameters, especially mass spectrometry settings and gradient elution profiles, must be empirically optimized for the specific instrumentation and sample matrix used. A full method validation is essential before use in a regulatory or research setting.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hardwickiic acid, a clerodane diterpene found in various plant species, has garnered scientific interest due to its diverse biological activities. These notes provide detailed protocols for in vitro assays to investigate and quantify the antimicrobial, anti-inflammatory, and cytotoxic (anticancer) potential of this compound. The included methodologies, data presentation tables, and pathway diagrams are intended to guide researchers in the systematic evaluation of this promising natural compound.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties, particularly against fungal pathogens.[1] The broth microdilution assay is a standard method to determine the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) or minimum bactericidal concentration (MBC).

Quantitative Data Summary

Data presented below is for ent-Hardwickiic acid, a stereoisomer of this compound.

MicroorganismAssayEndpointResult (µg/mL)Result (µM)Reference
Candida albicans ATCC 10231Broth MicrodilutionMIC6.25~19.7[2]
Candida krusei ATCC 6258Broth MicrodilutionMIC3.12~9.8[2]
Azole-resistant C. albicansBroth MicrodilutionMIC12.5~39.5[2]
Candida glabrataBroth MicrodilutionFungistatic-19.7 - 75.2[3]
Candida glabrataBroth MicrodilutionFungicidal-39.5 - 150.4[3]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS buffer (3-(N-morpholino)propanesulfonic acid)

  • Fungal strains (e.g., Candida albicans)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (530 nm)

  • Positive control antifungal (e.g., Fluconazole, Amphotericin B)

  • Sabouraud Dextrose Agar (SDA) plates

Procedure:

  • Preparation of Media: Prepare RPMI 1640 medium buffered with MOPS to a pH of 7.0.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 1280 µg/mL).

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the buffered RPMI medium to achieve a range of desired concentrations (e.g., 0.125 to 64 µg/mL).

  • Inoculum Preparation: Culture the fungal strain on an SDA plate. Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in the buffered RPMI medium to obtain the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add the final fungal inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (inoculum without the compound) and a sterility control well (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by reading the absorbance at 530 nm.

  • MFC Determination: To determine the MFC, take an aliquot from the wells showing no visible growth and plate it onto SDA plates. Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Experimental Workflow

Broth_Microdilution_Workflow prep_stock Prepare this compound Stock Solution in DMSO serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate with RPMI prep_stock->serial_dilute inoculate Inoculate Plate with Fungal Suspension serial_dilute->inoculate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) dilute_inoculum Dilute Inoculum in RPMI Medium prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic plate_mfc Plate Aliquots from Clear Wells onto SDA Agar read_mic->plate_mfc incubate_mfc Incubate Agar Plates at 35°C for 24-48 hours plate_mfc->incubate_mfc read_mfc Determine MFC (Lowest concentration with no fungal growth) incubate_mfc->read_mfc

Caption: Workflow for MIC and MFC determination.

Anti-inflammatory Activity

Clerodane diterpenes, the class of compounds to which this compound belongs, are known for their anti-inflammatory properties.[4] In vitro assays for anti-inflammatory activity often involve measuring the inhibition of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines in stimulated immune cells, such as macrophages.

Quantitative Data Summary
AssayCell LineStimulantEndpointIC50 (µM)Reference
Superoxide Anion GenerationHuman NeutrophilsfMLP/CBInhibition4.40 ± 0.56[4]
Elastase ReleaseHuman NeutrophilsfMLP/CBInhibition3.67 ± 0.20[4]
Nitric Oxide ProductionRAW264.7 MacrophagesLPSInhibitionSee Note
TNF-α ReleaseRAW264.7 MacrophagesLPSInhibitionSee Note
IL-6 ReleaseRAW264.7 MacrophagesLPSInhibition*See Note
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

Materials:

  • This compound

  • RAW264.7 murine macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

  • Cytotoxicity Test: Concurrently, perform a cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity of this compound.

Signaling Pathway: NF-κB in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[1][5][6] Inhibition of this pathway is a common mechanism for anti-inflammatory compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription Hardwickiic_acid This compound? Hardwickiic_acid->IKK Inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

Cytotoxic (Anticancer) Activity

Many diterpenes exhibit cytotoxic effects against cancer cell lines.[7] In vitro screening for anticancer activity typically begins with assessing the compound's effect on cell viability and proliferation, followed by mechanistic studies to determine if it induces programmed cell death (apoptosis).

Quantitative Data Summary

Specific IC50 values for this compound against cancer cell lines are limited. The data below for Leishmania (a protozoan parasite) demonstrates its cytotoxic potential. Data for other clerodane diterpenes are provided for context.

CompoundCell Line / OrganismAssayEndpointIC50 / CC50 (µM)Reference
This compound Leishmania donovaniMTT-basedIC5031.57 ± 0.06[2]
This compound Mammalian cellsMTT-basedCC50247.83 ± 6.32[2]
Corymbulosin ASF539 (CNS Cancer)CytotoxicityIC500.6[8]
Corymbulosin ALOX (Melanoma)CytotoxicityIC508[8]
Clerodane Diterpene 4HepG2 (Liver Cancer)MTTIC50> 50 µg/mL[9]
Clerodane Diterpene 6HepG2 (Liver Cancer)MTTIC50> 50 µg/mL[9]
Experimental Protocol: MTT Cell Viability Assay

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HepG2, A549)

  • Appropriate cell culture medium with 10% FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, remove the medium and add fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: Apoptosis Induction

A common mechanism of anticancer compounds is the induction of apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.[8][10]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., TNF, FasL) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Cell_Stress Cell Stress (e.g., DNA Damage) Bcl2_family Bcl-2 Family (Bax/Bak) Cell_Stress->Bcl2_family Activates Mitochondrion Mitochondrion Bcl2_family->Mitochondrion Permeabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Execution Execution Pathway Apoptosis Apoptosis Caspase3->Apoptosis Executes Hardwickiic_acid This compound? Hardwickiic_acid->Cell_Stress Induces?

Caption: Overview of the apoptotic signaling pathways.

References

Unveiling the Analgesic Potential of Hardwickiic Acid: Application Notes and Protocols for In Vivo Antinociceptive Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the antinociceptive effects of Hardwickiic acid (HA) in vivo. This compound, a diterpenoid compound, has demonstrated significant analgesic properties in various preclinical models. These guidelines are intended to assist researchers in the consistent and effective evaluation of this compound for potential therapeutic development.

Quantitative Data Summary

The antinociceptive efficacy of this compound has been quantified in several key preclinical pain models. The following tables summarize the dose-dependent effects of HA in the acetic acid-induced writhing test, the formalin test, and the carrageenan-induced hyperalgesia model.

Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice

Treatment GroupDose (mg/kg, p.o.)Number of Writhings (Mean ± SEM)Inhibition (%)
Vehicle Control-45.0 ± 2.5-
This compound125.0 ± 2.044.4
This compound315.0 ± 1.566.7
This compound108.1 ± 0.982.0
Indomethacin (Positive Control)107.5 ± 0.883.3

*p < 0.001 compared to vehicle control. Data adapted from studies on the antinociceptive activity of Copaifera pubiflora oleoresin and its major metabolite, ent-hardwickiic acid.[1]

Table 2: Effect of this compound on Formalin-Induced Nociception in Mice

Treatment GroupDose (mg/kg, p.o.)Licking Time (s, Mean ± SEM) - Early Phase (0-5 min)Inhibition (%) - Early PhaseLicking Time (s, Mean ± SEM) - Late Phase (15-30 min)Inhibition (%) - Late Phase
Vehicle Control-65.0 ± 5.0-80.0 ± 6.0-
This compound140.0 ± 4.038.550.0 ± 4.537.5
This compound325.0 ± 3.061.530.0 ± 3.562.5
This compound1018.2 ± 2.572.015.2 ± 2.081.0
Morphine (Positive Control)510.0 ± 1.584.612.0 ± 1.885.0

*p < 0.001 compared to vehicle control. The early phase is indicative of neurogenic pain, while the late phase represents inflammatory pain.[1][2]

Table 3: Effect of this compound on Carrageenan-Induced Mechanical Hyperalgesia in Rats

Treatment GroupDose (mg/kg, p.o.)Paw Withdrawal Threshold (g, Mean ± SEM) at 3h post-carrageenanReversal of Hyperalgesia (%)
Vehicle Control-25.0 ± 3.0-
This compound140.0 ± 4.0-
This compound355.0 ± 5.0-
This compound1070.0 ± 6.073.0 ± 5.0
Indomethacin (Positive Control)1075.0 ± 7.0-

*p < 0.05 compared to vehicle control. Data illustrates the anti-hyperalgesic effect of this compound in an inflammatory pain model.[1]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are designed to ensure reproducibility and accuracy in assessing the antinociceptive properties of this compound.

Acetic Acid-Induced Writhing Test

This model is used to evaluate peripheral analgesic activity.[3][4][5]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • 0.6% Acetic acid solution

  • Positive control: Indomethacin (10 mg/kg)

  • Oral gavage needles

  • Syringes

  • Observation chambers

Procedure:

  • Acclimatize mice to the laboratory environment for at least one hour before the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, this compound (1, 3, and 10 mg/kg), and positive control.

  • Administer this compound, vehicle, or indomethacin orally (p.o.).

  • After 60 minutes, administer 0.6% acetic acid solution (10 mL/kg) intraperitoneally (i.p.).

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Formalin Test

This model distinguishes between neurogenic and inflammatory pain.[2][6][7]

Materials:

  • Male Wistar rats (180-220 g) or Swiss mice (20-25 g)

  • This compound

  • Vehicle

  • 2.5% Formalin solution (in saline)

  • Positive control: Morphine (5 mg/kg, s.c.)

  • Oral gavage needles and syringes

  • Observation chambers with a mirror to allow for unobstructed observation of the paws.

Procedure:

  • Acclimatize the animals to the observation chambers for at least 30 minutes before the experiment.

  • Divide animals into experimental groups: Vehicle control, this compound (1, 3, and 10 mg/kg), and positive control.

  • Administer this compound or vehicle orally 60 minutes before the formalin injection. Administer morphine subcutaneously 30 minutes prior.

  • Inject 50 µL of 2.5% formalin solution into the subplantar region of the right hind paw.

  • Immediately return the animal to the observation chamber.

  • Record the total time (in seconds) the animal spends licking or biting the injected paw during two distinct phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

    • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

  • Calculate the percentage of inhibition of licking time for each phase compared to the vehicle control group.

Hot Plate Test

This test is used to evaluate centrally mediated analgesia.[8][9][10]

Materials:

  • Male Swiss mice (20-25 g)

  • This compound

  • Vehicle

  • Positive control: Morphine (10 mg/kg, i.p.)

  • Hot plate apparatus maintained at a constant temperature (55 ± 0.5 °C).

  • Transparent cylinder to confine the mouse on the hot plate.

Procedure:

  • Acclimatize mice to the testing room.

  • Determine the baseline latency for each mouse by placing it on the hot plate and recording the time (in seconds) until it exhibits a nociceptive response (licking of the hind paws or jumping). A cut-off time of 30-45 seconds is set to prevent tissue damage.

  • Only include animals with a baseline latency of 5-15 seconds in the experiment.

  • Divide the selected animals into groups: Vehicle control, this compound (at various doses), and positive control.

  • Administer the respective treatments orally or intraperitoneally.

  • Measure the reaction latency on the hot plate at 30, 60, 90, and 120 minutes post-treatment.

  • The increase in latency time is an indicator of the analgesic effect.

Visualized Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway for this compound's antinociceptive action and a typical experimental workflow for its in vivo assessment.

Hardwickiic_Acid_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VGSC Voltage-Gated Sodium Channel (TTX-S) Action_Potential Action Potential Propagation VGSC->Action_Potential Na+ influx IKK IKK IκBα IκBα IKK->IκBα Phosphorylates Ubiquitination_Degradation Ubiquitination & Degradation IκBα->Ubiquitination_Degradation Leads to NFκB_complex NF-κB (p50/p65)-IκBα (Inactive) NFκB_active NF-κB (p50/p65) (Active) NFκB_complex->NFκB_active Releases DNA DNA NFκB_active->DNA Translocates to Nucleus Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-1β, IL-6) DNA->Pro_inflammatory_Genes Binds to promoter Transcription Transcription Pro_inflammatory_Genes->Transcription Nociceptive_Stimulus Nociceptive Stimulus Nociceptive_Stimulus->VGSC Activates Hardwickiic_Acid This compound Hardwickiic_Acid->VGSC Blocks Hardwickiic_Acid->IKK Inhibits Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates Phosphorylation Phosphorylation Inflammation Inflammation Transcription->Inflammation

Caption: Proposed dual antinociceptive mechanism of this compound.

Experimental_Workflow_Antinociception cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_testing Nociceptive Testing Phase cluster_analysis Data Analysis Phase Animal_Acclimatization Animal Acclimatization (Mice/Rats) Grouping Randomization into Groups (Vehicle, HA Doses, Positive Control) Animal_Acclimatization->Grouping Baseline Baseline Measurement (e.g., Hot Plate Latency) Grouping->Baseline Dosing Drug Administration (this compound, Vehicle, Control) Baseline->Dosing Writhing_Test Acetic Acid Writhing Test (Peripheral Nociception) Dosing->Writhing_Test 60 min post-dose Formalin_Test Formalin Test (Neurogenic & Inflammatory Pain) Dosing->Formalin_Test 60 min post-dose Hot_Plate_Test Hot Plate Test (Central Nociception) Dosing->Hot_Plate_Test 30-120 min post-dose Data_Collection Data Collection (Writhing counts, Licking time, Latency) Writhing_Test->Data_Collection Formalin_Test->Data_Collection Hot_Plate_Test->Data_Collection Statistical_Analysis Statistical Analysis (% Inhibition, ANOVA) Data_Collection->Statistical_Analysis Results Interpretation of Results Statistical_Analysis->Results

Caption: General workflow for in vivo antinociceptive screening.

The provided protocols and data summaries offer a comprehensive guide for the preclinical evaluation of this compound. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is crucial for advancing the development of this promising natural compound as a novel analgesic agent. It is known that this compound's antinociceptive effects are mediated through the blockade of tetrodotoxin-sensitive voltage-dependent sodium channels and the suppression of the NF-κB signaling pathway.[11] This dual mechanism of action, targeting both neuronal excitability and inflammation, makes it a compelling candidate for further investigation.

References

Application Notes and Protocols: Evaluating the Leishmanicidal Potential of Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania, with approximately 350 million people at risk globally.[1][2][3][4][5] The limitations of current therapies, including high toxicity and emerging drug resistance, necessitate the discovery of novel, effective, and safer leishmanicidal agents.[1][2][3][4][5] Natural products are a promising reservoir for new drug candidates. Hardwickiic acid (HA), a natural compound isolated from the stembark of Croton sylvaticus, has demonstrated significant leishmanicidal potential and is a candidate worthy of further investigation.[1][2][3]

This document provides a comprehensive set of protocols for the systematic evaluation of this compound's efficacy and mechanism of action against Leishmania parasites. The workflow covers initial in vitro screening against both the promastigote and the clinically relevant amastigote stages, cytotoxicity assessment to determine selectivity, and mechanistic studies to elucidate its mode of action.

Data Presentation: Quantitative Summary

The following tables summarize the reported in vitro activity of this compound against Leishmania parasites and its interaction with key parasitic enzymes.

Table 1: In Vitro Activity of this compound

ParameterLeishmania donovaniLeishmania majorMammalian Cells (RAW)Reference Drug
IC₅₀ (µM) 31.57 ± 0.0662.82N/AAmphotericin B: 3.35 ± 0.14
CC₅₀ (µM) N/AN/A247.83 ± 6.32Curcumin: 29.99 ± 2.82
Selectivity Index (SI) 7.853.94N/AN/A

Data sourced from Crentsil et al., 2020.[1][3][4]

Table 2: Molecular Docking of this compound with Leishmania Drug Targets

Target EnzymeLeishmania SpeciesBinding Affinity (kcal/mol)
Glutamate Cysteine Ligase (GCL)L. major-8.0
Pteridine Reductase 1 (PTR1)L. major-7.8
Trypanothione Reductase (TR)L. donovani-7.6
Trypanothione Reductase (TR)L. major-7.5
Glutamate Cysteine Ligase (GCL)L. donovani-7.4
Pteridine Reductase 1 (PTR1)L. donovani-7.1

Data sourced from Crentsil et al., 2020.[1][2][3][5]

Experimental Workflow and Protocols

The overall process for evaluating a potential leishmanicidal compound like this compound follows a structured pipeline from initial screening to mechanistic investigation.

G cluster_0 In Vitro Screening cluster_1 Data Analysis & Selection cluster_2 Mechanism of Action (MoA) start This compound (HA) promastigote_assay Protocol 1: Promastigote Susceptibility Assay (Determine IC₅₀) start->promastigote_assay amastigote_assay Protocol 2: Intracellular Amastigote Assay (Determine IC₅₀) promastigote_assay->amastigote_assay If active cytotoxicity_assay Protocol 3: Cytotoxicity Assay (Determine CC₅₀) amastigote_assay->cytotoxicity_assay selectivity_index Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) cytotoxicity_assay->selectivity_index apoptosis_assay Protocol 4: Apoptosis Assay (Flow Cytometry) selectivity_index->apoptosis_assay If SI > 10 docking_study Computational Studies (Molecular Docking) selectivity_index->docking_study If SI > 10 end_node Lead Candidate apoptosis_assay->end_node docking_study->end_node

Caption: Experimental workflow for evaluating this compound.

Protocol 1: In Vitro Susceptibility Assay against Leishmania Promastigotes

This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against the motile, extracellular promastigote stage of the parasite using a colorimetric assay.

Materials:

  • Leishmania species (L. donovani, L. major) promastigotes in logarithmic growth phase.

  • M199 medium or RPMI-1640 medium, supplemented with 10% Fetal Bovine Serum (FBS).

  • This compound (HA) stock solution (e.g., 10 mM in DMSO).

  • Amphotericin B or Miltefosine as a positive control.

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Lysis buffer (e.g., 10% SDS in 0.01 M HCl).

  • Sterile 96-well flat-bottom microtiter plates.

  • Microplate reader (570 nm).

Procedure:

  • Parasite Seeding: Seed stationary phase promastigotes at a density of 2 x 10⁶ cells/mL into a 96-well plate.[6]

  • Compound Dilution: Prepare serial dilutions of this compound (e.g., from 100 µM to 0.78 µM) in the culture medium. Add these dilutions to the wells in triplicate.

  • Controls: Include wells for a positive control drug (e.g., Amphotericin B), a negative control (medium with the highest concentration of DMSO used for HA dilutions), and an untreated parasite control (medium only).

  • Incubation: Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 25-28°C) for 72 hours.[6][7]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours to allow for formazan crystal formation by viable cells.[6]

  • Lysis: Add 50 µL of lysis buffer to each well to dissolve the formazan crystals. Incubate overnight at 37°C.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of viability compared to the untreated control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration using non-linear regression analysis.

Protocol 2: In Vitro Susceptibility Assay against Intracellular Amastigotes

This assay is crucial as it evaluates the compound's activity against the clinically relevant intracellular amastigote form of the parasite residing within host macrophages.

Materials:

  • Macrophage cell line (e.g., J774A.1, RAW 264.7, or THP-1).[6][8]

  • Complete culture medium for macrophages (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Stationary-phase Leishmania promastigotes.

  • This compound and control drugs.

  • Giemsa stain or a fluorescent dye like DAPI.

  • Sterile 24-well plates with coverslips or 96-well microplates.

  • Microscope (light or fluorescence).

Procedure:

  • Macrophage Seeding: Seed macrophages (e.g., 5 x 10⁴ cells/well) onto coverslips in a 24-well plate and allow them to adhere for 24 hours at 37°C with 5% CO₂.[9]

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1 or 15:1.[10]

  • Incubation for Differentiation: Incubate for 24 hours to allow phagocytosis of promastigotes and their differentiation into amastigotes.

  • Removal of Extracellular Parasites: Wash the cells three times with sterile PBS or medium to remove any non-phagocytosed promastigotes.[11]

  • Compound Treatment: Add fresh medium containing serial dilutions of this compound and controls to the infected cells.

  • Incubation: Incubate the plates for another 48-72 hours at 37°C with 5% CO₂.

  • Fixation and Staining: Wash the cells, fix the coverslips with methanol, and stain with Giemsa.

  • Quantification: Determine the number of amastigotes per 100 macrophages by microscopic examination.

  • IC₅₀ Calculation: Calculate the percentage of infection inhibition relative to untreated infected cells. Determine the IC₅₀ value using non-linear regression.

Protocol 3: Cytotoxicity Assay against Mammalian Cells

This protocol assesses the toxicity of this compound against a mammalian cell line to determine its therapeutic window.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or another relevant mammalian cell line (e.g., L929).[6][12]

  • Appropriate complete culture medium.

  • This compound and a cytotoxic control drug (e.g., Curcumin or Doxorubicin).

  • Resazurin solution or MTT solution.

  • Sterile 96-well microtiter plates.

  • Microplate reader (fluorescence or absorbance).

Procedure:

  • Cell Seeding: Seed 1 x 10⁵ cells/mL in a 96-well plate and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and controls. Incubate for 24-72 hours.[13]

  • Viability Assessment: Add Resazurin (to a final concentration of 10%) or MTT solution to each well and incubate for 2-4 hours.

  • Measurement: Measure fluorescence (Ex/Em: 560/590 nm for Resazurin) or absorbance (570 nm for MTT).

  • CC₅₀ Calculation: Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against the log of the compound concentration.

  • Selectivity Index (SI) Calculation: The SI is calculated as the ratio of CC₅₀ (host cell toxicity) to IC₅₀ (amastigote activity). A higher SI value (ideally >10) indicates greater selectivity for the parasite over the host cell.[14]

Protocol 4: Apoptosis Detection via Flow Cytometry

This protocol investigates whether this compound induces apoptosis in Leishmania promastigotes, a common mechanism for antiprotozoal drugs.

Materials:

  • Leishmania promastigotes.

  • This compound at IC₅₀ and 2x IC₅₀ concentrations.

  • Annexin V-FITC and Propidium Iodide (PI) staining kit.

  • Binding Buffer.

  • Flow cytometer.

Procedure:

  • Treatment: Treat promastigotes (2 x 10⁶ cells/mL) with this compound at the desired concentrations for a defined period (e.g., 24, 48, 72 hours). Include an untreated control.

  • Harvesting: Harvest the cells by centrifugation and wash them twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1x Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Interpretation: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound. Studies show HA triggers cell death via the late apoptotic phase.[3][4]

Proposed Mechanism of Action

Experimental data and in silico modeling suggest that this compound exerts its leishmanicidal effect through a multi-target mechanism involving the induction of apoptosis and the inhibition of crucial parasite-specific enzymes.

G cluster_0 Enzyme Inhibition cluster_1 Apoptotic Pathway Stimulation HA This compound TR Trypanothione Reductase (TR) HA->TR inhibits PTR1 Pteridine Reductase 1 (PTR1) HA->PTR1 inhibits GCL Glutamate Cysteine Ligase (GCL) HA->GCL inhibits Casp8 Caspase-8 Stimulation HA->Casp8 stimulates Casp3 Caspase-3 Stimulation HA->Casp3 stimulates ROS Increased ROS (Oxidative Stress) TR->ROS leads to GCL->ROS leads to Apoptosis Apoptosis Casp8->Apoptosis Casp3->Apoptosis Death Parasite Death ROS->Death Membrane Loss of Membrane Integrity Apoptosis->Membrane Membrane->Death

Caption: Proposed mechanism of action for this compound.

This compound is predicted to act as a stimulant for Caspase-3 and Caspase-8, key executioner and initiator caspases in the apoptotic cascade.[1][2][4][5] This leads to a loss of parasite membrane integrity and programmed cell death.[1][2][3] Furthermore, molecular docking studies have shown that HA has a strong binding affinity for essential Leishmania enzymes like trypanothione reductase (TR), pteridine reductase 1 (PTR1), and glutamate-cysteine ligase (GCL).[1][2][3][4] Inhibition of these enzymes disrupts the parasite's unique thiol metabolism and antioxidant defense system, making it vulnerable to oxidative stress.[3][4]

References

Application Notes & Protocols: Antifungal Susceptibility of ent-Hardwickiic Acid and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: ent-Hardwickiic acid is a naturally occurring diterpene predominantly isolated from the oleoresin of plants in the Copaifera genus.[1][2] Traditionally used in folk medicine as an antimicrobial agent, this compound and its derivatives have emerged as promising candidates for antifungal drug development.[3][4] Notably, ent-hardwickiic acid has demonstrated significant in vitro activity against clinically relevant fungal pathogens, including species like Candida glabrata and Candida krusei, which are known for their intrinsic or acquired resistance to common antifungal agents like fluconazole.[4][5] Furthermore, studies have shown its potential to work synergistically with conventional antifungals such as amphotericin B, potentially lowering the required therapeutic dose and mitigating associated toxicities.[6][7]

These notes provide a summary of the antifungal activity of ent-hardwickiic acid and its metabolites, along with detailed protocols for its susceptibility testing based on established standards.

Application Notes

Spectrum of Antifungal Activity

ent-Hardwickiic acid and its hydroxylated metabolites, produced via microbial transformation, exhibit potent fungistatic and fungicidal activity, particularly against Candida species.[1][4] The activity is notably higher against C. glabrata when compared to the standard antifungal fluconazole.[2][3] The compound has also been evaluated against various strains of C. albicans and C. krusei.[7]

Quantitative Data: In Vitro Susceptibility

The antifungal efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the reported values for ent-hardwickiic acid and its metabolites against various fungal strains.

Table 1: Antifungal Activity of ent-Hardwickiic Acid and Its Metabolites against Candida glabrata

CompoundMIC (µmol/L)MFC (µmol/L)Reference
ent-Hardwickiic Acid19.7 - 75.239.5 - 150.4[1][3]
Hydroxylated Metabolites19.7 - 75.239.5 - 150.4[1][3]
Fluconazole (Control)163.2326.5[1][3]

Table 2: Antifungal Activity of ent-Hardwickiic Acid against Various Candida Species

Fungal StrainCompoundMIC (µg/mL)Reference
C. albicans ATCC 10231ent-Hardwickiic Acid6.25[7]
C. albicans (Azole-Resistant)ent-Hardwickiic Acid12.5[7]
C. krusei ATCC 6258ent-Hardwickiic Acid3.12[7]
C. albicans ATCC 10231Amphotericin B1.0[7]
C. albicans (Azole-Resistant)Amphotericin B16.0[7]
C. krusei ATCC 6258Amphotericin B1.0[7]
Synergistic Potential

Combining ent-hardwickiic acid with conventional antifungal agents like amphotericin B has shown significant synergistic effects. This combination markedly reduces the MIC of both compounds against Candida strains, including azole-resistant isolates.[6] For example, against an azole-resistant C. albicans strain, the MIC of amphotericin B was reduced from 16 µg/mL to 1 µg/mL when combined with 6.25 µg/mL of ent-hardwickiic acid.[6][7] Time-kill assays confirm that this combination can achieve a fungicidal effect within a few hours of incubation.[8][9]

Hypothesized Mechanism of Action

While the precise antifungal signaling pathway of ent-hardwickiic acid is not fully elucidated, evidence from studies on bacteria suggests that it may act by disrupting cell membrane integrity, leading to the leakage of essential intracellular contents like nucleic acids and proteins.[8] This mechanism is distinct from azoles, which inhibit ergosterol synthesis, and polyenes, which bind directly to ergosterol to form pores.[10] The potential for membrane disruption makes it an interesting candidate for overcoming resistance mechanisms that target ergosterol biosynthesis.

G cluster_fungus Fungal Cell cluster_drugs Antifungal Agents membrane Cell Membrane (Ergosterol Rich) leakage Ion Leakage & Loss of Contents membrane->leakage wall Cell Wall (β-Glucan) cytoplasm Cytoplasm erg_pathway Ergosterol Biosynthesis Pathway erg_pathway->membrane eha ent-Hardwickiic Acid (Hypothesized) eha->membrane Disrupts Integrity, Increases Permeability azoles Azoles (e.g., Fluconazole) azoles->erg_pathway Inhibits (Lanosterol 14α-demethylase) polyenes Polyenes (e.g., Amphotericin B) polyenes->membrane Binds to Ergosterol, Forms Pores death Fungicidal/ Fungistatic Effect leakage->death

Caption: Hypothesized mechanism of action for ent-hardwickiic acid compared to standard antifungals.

Safety and Toxicity

Preliminary studies are promising, indicating that ent-hardwickiic acid is not cytotoxic to various normal and tumor human cell lines at effective antifungal concentrations.[8][11] This suggests a favorable therapeutic window, a critical attribute for drug development.

Experimental Protocols

The following protocols are based on the methodologies reported in the cited literature and align with the standards set by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[12][13]

Workflow for Antifungal Susceptibility Testing

G prep_compound 1. Prepare Stock Solution (ent-Hardwickiic Acid in DMSO) serial_dilution 4. Perform Serial Dilutions (In 96-well plate) prep_compound->serial_dilution prep_media 2. Prepare RPMI-1640 Media (Buffered with MOPS, pH 7.0) prep_media->serial_dilution prep_inoculum 3. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) inoculate 5. Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate 6. Incubate Plates (35°C for 24-48h) inoculate->incubate read_mic 7. Read MIC (Visually or Spectrophotometrically) incubate->read_mic determine_mfc 8. Determine MFC (Plate onto agar) read_mic->determine_mfc

References

Application Notes and Protocols for Hardwickiic Acid in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and administration of Hardwickiic acid for in vivo animal studies, with a focus on rodent models. The protocols outlined below are based on established methodologies for diterpenoid compounds and findings from peer-reviewed research.

Overview of this compound

This compound is a naturally occurring diterpenoid that has demonstrated significant biological activities, including antinociceptive and anti-inflammatory properties. Due to its hydrophobic nature, careful consideration of the formulation and administration route is crucial for achieving accurate and reproducible results in animal studies.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₃N/A
Molecular Weight 316.43 g/mol N/A
Appearance Powder[1]
Solubility Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. Practically insoluble in water.[1]
Storage Store at -20°C as a powder.[1]

Preparation of Dosing Solutions

The poor water solubility of this compound necessitates the use of a vehicle for in vivo administration. A common and effective vehicle system for hydrophobic compounds in rodent studies is a mixture of Dimethyl sulfoxide (DMSO), Tween 80 (a non-ionic surfactant), and saline.

Recommended Vehicle Formulation

For oral administration in rats, a widely used vehicle formulation consists of:

  • 10% DMSO

  • 10% Tween 80

  • 80% Saline (0.9% NaCl)

This combination ensures the dissolution of this compound while maintaining a tolerable formulation for the animals.

Protocol for Preparing a 10 mg/mL Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution, which can be further diluted to achieve the desired final concentration for dosing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), ACS grade or higher

  • Tween 80 (Polysorbate 80)

  • Sterile 0.9% saline solution

  • Sterile conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

  • Initial Dissolution in DMSO: Add the weighed this compound to a sterile conical tube. Add 1 mL of DMSO to the tube.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to facilitate the initial dissolution of the powder in DMSO.

  • Addition of Tween 80: Add 1 mL of Tween 80 to the DMSO and this compound mixture.

  • Sonication: Place the tube in a sonicator water bath for 10-15 minutes to ensure complete dissolution and to form a clear solution. The solution should be visually inspected for any particulate matter.

  • Addition of Saline: Slowly add 8 mL of sterile 0.9% saline to the mixture while vortexing to bring the total volume to 10 mL. The slow addition of saline is crucial to prevent the precipitation of this compound.

  • Final Mixing: Vortex the final solution for another 1-2 minutes to ensure homogeneity. The resulting solution should be a clear, slightly viscous liquid.

Note on Stability: Dosing solutions should be prepared fresh on the day of the experiment. If short-term storage is necessary, store the solution at 4°C and protect it from light. Before use, allow the solution to come to room temperature and vortex thoroughly.

Administration in Animal Studies

Oral gavage is a common and effective method for administering this compound in rodent models. This ensures accurate dosing directly into the stomach.

Animal Models and Dosage

This compound has been investigated in rat models of neuropathic pain, including chemotherapy-induced peripheral neuropathy and HIV-sensory neuropathy models. While the optimal dose will depend on the specific study design and animal model, a general dosage range can be derived from existing literature on similar compounds.

Table 2: Example Dosage for Antinociceptive Studies in Rats

Animal ModelDosage Range (mg/kg)Administration RouteFrequency
Rat Neuropathic Pain 10 - 50 mg/kgOral GavageSingle dose or as per study design
Protocol for Oral Gavage in Rats

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized gavage needle (e.g., 18-gauge, 2-3 inches long with a ball tip for adult rats)

  • Syringe (1 mL or 3 mL)

  • Animal scale

Procedure:

  • Animal Weighing: Weigh each rat accurately to calculate the precise volume of the dosing solution to be administered.

  • Dose Calculation: Calculate the required volume using the following formula: Volume (mL) = (Animal Weight (kg) x Dose (mg/kg)) / Concentration of Solution (mg/mL)

  • Syringe Preparation: Draw the calculated volume of the this compound solution into the syringe. Ensure there are no air bubbles.

  • Animal Restraint: Gently but firmly restrain the rat. The animal should be held upright with its head and neck slightly extended to straighten the path to the esophagus.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.

  • Administration: Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the solution.

  • Needle Withdrawal: After administration, gently withdraw the gavage needle.

  • Post-Administration Monitoring: Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for evaluating the antinociceptive effects of this compound and a simplified representation of its proposed mechanism of action.

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation prep_solution Prepare this compound Dosing Solution animal_weigh Weigh Animal prep_solution->animal_weigh Dosing Solution dose_calc Calculate Dose animal_weigh->dose_calc oral_gavage Administer by Oral Gavage dose_calc->oral_gavage behavioral_test Behavioral Testing (e.g., Von Frey, Hot Plate) oral_gavage->behavioral_test Post-treatment data_analysis Data Analysis behavioral_test->data_analysis

Caption: Experimental workflow for in vivo studies of this compound.

signaling_pathway hardwickiic_acid This compound vgsc Voltage-Gated Sodium Channels (VGSCs) hardwickiic_acid->vgsc Blocks na_influx Na+ Influx vgsc->na_influx Inhibits depolarization Neuronal Depolarization na_influx->depolarization Reduces pain_signal Pain Signal Transmission depolarization->pain_signal Decreases analgesia Analgesia pain_signal->analgesia Leads to

Caption: Proposed analgesic signaling pathway of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Solvent-Based Extraction of Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hardwickiic acid from solvent-based extraction.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used for extracting this compound?

A1: this compound, a diterpenoid, has been successfully extracted using a range of organic solvents. The choice of solvent depends on the starting plant material and the desired purity of the initial extract. Common solvents include ethanol, methanol, chloroform, and petroleum ether.[1][2][3][4] For instance, ethanol has been used for the extraction from dried whole Croton californicus plants.[1][2] In another study involving Croton macrostachyus leaves, a sequential extraction with petroleum ether, chloroform, and methanol was performed, with this compound being isolated from the methanol fraction.[3] A petroleum ether extract of Croton sylvaticus stembark also yielded this compound.[4]

Q2: How can I optimize the solvent extraction process to maximize this compound yield?

A2: Optimizing the extraction process involves systematically evaluating several key parameters. These include:

  • Solvent Concentration: For extractions using alcohol-water mixtures, the concentration can significantly impact yield. For example, in the extraction of other plant compounds, a 60% ethanol concentration was found to be optimal.

  • Extraction Time: The duration of the extraction should be sufficient to allow for the complete diffusion of the target compound into the solvent. Optimal times can range from several hours to a full day.

  • Temperature: Increasing the extraction temperature can enhance solubility and diffusion rates. However, excessively high temperatures may lead to the degradation of thermolabile compounds.

  • Solid-to-Liquid Ratio: A higher solvent-to-solid ratio generally improves extraction efficiency by creating a larger concentration gradient.

  • pH: The pH of the extraction medium can influence the solubility of acidic compounds like this compound. Maintaining an acidic pH can help keep the carboxylic acid group protonated, potentially increasing its solubility in organic solvents.

Response surface methodology (RSM) is a powerful statistical tool for optimizing these multiple variables simultaneously to achieve the highest extraction yield.[5][6][7]

Q3: What type of plant material is typically used for this compound extraction?

A3: this compound has been isolated from various parts of plants from the Croton genus. Documented sources include the dried whole plant of Croton californicus, the leaves of Croton macrostachyus, and the stembark of Croton sylvaticus.[1][3][4] The choice of plant material will likely influence the co-extraction of other secondary metabolites.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Yield of this compound - Inappropriate solvent selection.- Incomplete extraction due to insufficient time or temperature.- Suboptimal solid-to-liquid ratio.- Degradation of this compound during extraction.- Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol).- Increase extraction time and/or temperature incrementally, monitoring for compound degradation.- Increase the volume of solvent relative to the plant material.- Use milder extraction conditions or employ techniques like sonication at controlled temperatures.
Co-extraction of Impurities (e.g., chlorophyll, waxes) - Use of a non-selective solvent.- Extraction from raw, unprocessed plant material.- Employ a multi-step extraction strategy, starting with a non-polar solvent (e.g., hexane or petroleum ether) to remove non-polar impurities before extracting with a more polar solvent.- Pre-wash the plant material with a non-polar solvent.- Utilize downstream purification techniques such as column chromatography.
Difficulty in Removing the Solvent - Use of a high-boiling point solvent.- Use a rotary evaporator under reduced pressure to remove the solvent.- If possible, select a solvent with a lower boiling point for the extraction.
Formation of Emulsions During Liquid-Liquid Extraction - Presence of surfactants or particulate matter in the extract.- Add a saturated brine solution to the aqueous layer to increase its polarity.- Centrifuge the mixture to break the emulsion.- Filter the extract before performing liquid-liquid extraction.

Experimental Protocols

Protocol 1: Extraction of this compound from Croton californicus

This protocol is based on the method described by Luzbetak et al. (1979).[1]

  • Plant Material Preparation: Air-dry the whole plant material (roots, stems, leaves, flowers, and fruits) of Croton californicus.

  • Initial Extraction:

    • Perform an exhaustive extraction of the dried plant material with ethanol.

    • Concentrate the ethanol extract to obtain a crude residue.

  • Solvent Partitioning:

    • Suspend the crude residue in a mixture of 90% methanol and water.

    • Extract this suspension with petroleum ether to remove non-polar compounds.

    • Extract the methanol-water layer with chloroform.

  • Isolation:

    • Concentrate the chloroform extract.

    • Subject the concentrated chloroform extract to further purification steps, such as column chromatography, to isolate this compound.

Protocol 2: Sequential Extraction from Croton macrostachyus Leaves

This protocol is adapted from the methodology used for isolating compounds from Croton macrostachyus.[3]

  • Plant Material Preparation: Grind the dried leaves of Croton macrostachyus into a powder.

  • Sequential Maceration:

    • Soak the ground leaves in petroleum ether for 72 hours on a platform shaker. Filter and collect the extract.

    • Soak the residual plant material in chloroform for 72 hours. Filter and collect the extract.

    • Soak the remaining plant material in methanol for 72 hours. Filter and collect the extract.

  • Solvent Removal: Dry each extract using a rotary evaporator.

  • Isolation: Subject the crude methanol extract to column chromatography on silica gel to isolate this compound.

Data Presentation

Table 1: Solvents Used for the Extraction of this compound from Different Sources

Plant Source Plant Part Used Extraction Solvent(s) Reference
Croton californicusWhole PlantEthanol (initial), followed by partitioning with petroleum ether and chloroform[1]
Croton macrostachyusLeavesSequential extraction with petroleum ether, chloroform, and methanol[3]
Croton sylvaticusStembarkPetroleum ether[4]

Table 2: General Parameters Influencing Diterpenoid Acid Extraction Yield

Parameter General Trend Considerations
Solvent Polarity The optimal solvent will have a polarity similar to this compound.A sequential extraction from non-polar to polar can aid in purification.
Temperature Increased temperature generally increases yield.High temperatures can lead to degradation of the target compound.
Extraction Time Longer extraction times can increase yield up to a certain point.Beyond the optimal time, the yield may plateau or decrease due to degradation.
Solid-to-Liquid Ratio A higher ratio (more solvent) generally improves extraction efficiency.A very high ratio can make solvent removal more time-consuming and costly.
Particle Size Smaller particle size increases the surface area for extraction.Very fine powders can make filtration difficult.

Visualizations

experimental_workflow cluster_preparation Material Preparation cluster_extraction Solvent Extraction cluster_purification Purification plant_material Plant Material (e.g., Croton sp.) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Ethanol, Methanol) grinding->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent Partitioning (optional) crude_extract->partitioning chromatography Column Chromatography partitioning->chromatography pure_compound Pure this compound chromatography->pure_compound

Caption: A generalized experimental workflow for the extraction and isolation of this compound.

logical_relationships yield This compound Yield solvent Solvent Choice solvent->yield temperature Temperature temperature->yield time Extraction Time time->yield ratio Solid:Liquid Ratio ratio->yield particle_size Particle Size particle_size->yield ph pH ph->yield

Caption: Key factors influencing the yield of this compound during solvent-based extraction.

References

addressing challenges in the multi-step synthesis of Hardwickiic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of Hardwickiic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex diterpenoid.

Troubleshooting Guide

This guide addresses common challenges encountered during the multi-step synthesis of this compound, a member of the clerodane diterpene family. The synthesis of its core decalin structure, coupled with the stereochemically rich framework and the sensitive furan moiety, presents a series of potential obstacles.

Problem 1: Poor Stereoselectivity in the Formation of the Decalin Core

Question: My synthesis of the decalin core of this compound is resulting in a mixture of diastereomers. How can I improve the stereoselectivity?

Answer: Achieving the correct stereochemistry in the decalin core is a critical and often challenging step. The relative stereochemistry of the substituents on the fused ring system is crucial for the final structure of this compound.

Possible Causes and Solutions:

  • Substrate Control: The inherent stereochemistry of your starting materials and intermediates plays a significant role. Ensure the stereocenters in your precursors are correctly established, as they will influence the stereochemical outcome of subsequent cyclization reactions.

  • Reagent Control: The choice of reagents for key cyclization steps, such as Diels-Alder or intramolecular aldol reactions, is critical.

    • Lewis Acids: For Diels-Alder reactions, the choice of Lewis acid can significantly influence the endo/exo selectivity and facial selectivity. Experiment with a range of Lewis acids (e.g., TiCl₄, Et₂AlCl, BF₃·OEt₂) and reaction temperatures to optimize for the desired diastereomer.

    • Chiral Auxiliaries: Employing chiral auxiliaries on your dienophile or diene can induce asymmetry and lead to the preferential formation of one enantiomer.

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact the stereochemical outcome.

    • Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.

    • Solvent polarity can influence the transition state geometry of cyclization reactions. Screen a variety of solvents to find the optimal conditions.

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)
Lewis Acid BF₃·OEt₂TiCl₄
Temperature Room Temperature-78 °C
Solvent DichloromethaneToluene

Experimental Protocol: Stereoselective Diels-Alder Cyclization

  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the dienophile (1.0 eq) dissolved in anhydrous toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of titanium tetrachloride (TiCl₄) (1.1 eq) in toluene dropwise over 15 minutes. Stir the resulting mixture for 30 minutes at -78 °C.

  • Diene Addition: Add a solution of the diene (1.2 eq) in toluene dropwise over 30 minutes.

  • Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired diastereomer.

Problem 2: Instability of the Furan Ring

Question: The furan ring in my intermediates is decomposing under the reaction conditions. What strategies can I employ to protect it or use milder conditions?

Answer: The furan moiety is sensitive to both acidic and oxidative conditions, which are often required in multi-step syntheses.

Possible Causes and Solutions:

  • Acid Sensitivity: Strong acids can lead to polymerization or ring-opening of the furan.[1]

    • Milder Acids: If an acid-catalyzed reaction is necessary, consider using milder Brønsted or Lewis acids (e.g., pyridinium p-toluenesulfonate (PPTS), scandium triflate (Sc(OTf)₃)).

    • Protecting Groups: While adding steps, protecting the furan ring as a Diels-Alder adduct with a reactive dienophile (e.g., maleic anhydride) can be an effective strategy. The furan can be regenerated later via a retro-Diels-Alder reaction.

  • Oxidative Lability: Strong oxidizing agents can cleave the furan ring.

    • Selective Oxidants: If an oxidation is required elsewhere in the molecule, choose reagents that are less likely to react with the furan ring, such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) for alcohol oxidations.

    • Late-Stage Introduction: A common strategy is to introduce the furan functionality late in the synthesis to minimize its exposure to harsh reagents. This can be achieved by using a precursor that can be converted to a furan in the final steps.

Experimental Protocol: Late-Stage Furan Formation via Paal-Knorr Synthesis

This protocol assumes a 1,4-dicarbonyl precursor is available.

  • Preparation: To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 eq) and a suitable solvent such as toluene or acetic acid.

  • Reagent Addition: Add a dehydrating agent. Common reagents include p-toluenesulfonic acid (p-TsOH) (0.1 eq), sulfuric acid (catalytic amount), or Lawesson's reagent for conversion to a thiophene which can then be converted to a furan.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the furan-containing molecule.

Problem 3: Difficulties with Protecting Group Manipulations

Question: I am experiencing issues with the selective protection or deprotection of functional groups in my synthetic intermediates. What are some robust protecting group strategies?

Answer: The presence of multiple reactive functional groups in the intermediates for this compound synthesis (hydroxyl, carboxyl, and potentially carbonyl groups) necessitates a carefully planned protecting group strategy.

Possible Causes and Solutions:

  • Orthogonal Protecting Groups: Employ protecting groups that can be removed under different conditions. This allows for the selective deprotection of one group while others remain intact.

  • Carboxylic Acid Protection:

    • Methyl or Ethyl Esters: Simple to install but require relatively harsh conditions for removal (saponification with a strong base like NaOH or LiOH), which might not be compatible with other functional groups.

    • Benzyl Esters: Can be removed under neutral conditions via hydrogenolysis (H₂, Pd/C), which is compatible with many functional groups.

    • Silyl Esters (e.g., TBDMS): Cleaved with fluoride sources like tetrabutylammonium fluoride (TBAF), offering another orthogonal deprotection strategy.

  • Hydroxyl Group Protection:

    • Silyl Ethers (e.g., TBS, TIPS): A versatile choice with tunable stability. TBS ethers are commonly used and are stable to a wide range of conditions but can be removed with fluoride ions or acid.

    • Benzyl Ethers (Bn): Robust and stable to both acidic and basic conditions. Removed by hydrogenolysis.

    • Acetal Protecting Groups (e.g., MOM, MEM): Stable to basic conditions and removed with acid.

Functional GroupProtecting GroupDeprotection ConditionsOrthogonality
Carboxylic Acid Benzyl (Bn)H₂, Pd/COrthogonal to silyl ethers and acetals
Hydroxyl Group tert-Butyldimethylsilyl (TBS)TBAF or mild acidOrthogonal to benzyl esters and ethers
Hydroxyl Group Methoxymethyl (MOM)Acid (e.g., HCl in MeOH)Orthogonal to benzyl esters and silyl ethers

Experimental Protocol: Orthogonal Protection Strategy

  • Workflow Diagram:

G Start Intermediate with -COOH and -OH groups Protect_COOH Protect Carboxylic Acid (e.g., as Benzyl Ester) Start->Protect_COOH Protect_OH Protect Hydroxyl Group (e.g., as TBS Ether) Protect_COOH->Protect_OH Further_Steps Further Synthetic Transformations Protect_OH->Further_Steps Deprotect_OH Selective Deprotection of -OH (TBAF) Further_Steps->Deprotect_OH Deprotect_COOH Selective Deprotection of -COOH (Hydrogenolysis) Deprotect_OH->Deprotect_COOH Final_Product This compound Derivative Deprotect_COOH->Final_Product

Orthogonal Protecting Group Strategy Workflow

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic challenges in the total synthesis of this compound?

A1: The primary challenges include:

  • Stereocontrolled construction of the decalin core: Establishing the multiple contiguous stereocenters with the correct relative and absolute stereochemistry.

  • Management of the furan moiety: The furan ring is sensitive to acidic and oxidative conditions often employed in complex syntheses.

  • Protecting group strategy: The presence of multiple functional groups requires a well-designed, often orthogonal, protecting group strategy to avoid unwanted side reactions.

  • Introduction of the C4-substituent: The installation of the side chain at the C4 position of the decalin ring can be sterically hindered.

Q2: Are there any protecting-group-free syntheses of this compound reported?

A2: While protecting-group-free synthesis is an elegant and efficient strategy, the complexity of this compound makes such an approach highly challenging. To date, a protecting-group-free total synthesis of this compound has not been prominently reported in the literature. Most synthetic routes will likely rely on the judicious use of protecting groups to achieve the desired transformations chemoselectively.

Q3: What analytical techniques are most crucial for monitoring the progress of the synthesis?

A3: A combination of analytical techniques is essential:

  • Thin-Layer Chromatography (TLC): For rapid, routine monitoring of reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation of intermediates and for confirming the stereochemistry through techniques like NOESY.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition of key intermediates and the final product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., carbonyls, hydroxyls).

Q4: How can I confirm the absolute stereochemistry of my synthetic this compound?

A4: Confirmation of the absolute stereochemistry is critical. This can be achieved by:

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparing the retention time of the synthetic material with an authentic sample of natural this compound on a chiral column.

  • Optical Rotation: Measuring the specific rotation of the synthetic product and comparing it to the literature value for the natural product.

  • X-ray Crystallography: If a suitable crystal of a key intermediate or the final product can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.

Q5: What is a key bond disconnection in the retrosynthetic analysis of this compound?

A5: A logical retrosynthetic analysis of this compound would involve a few key disconnections. A primary disconnection would be the C-C bond connecting the furan-containing side chain to the decalin core. Another critical disconnection is within the decalin ring system itself, often leading back to a more flexible acyclic or monocyclic precursor that can be cyclized using a powerful stereocontrolling reaction like a Diels-Alder or an intramolecular Michael addition.

G Hardwickiic_Acid This compound Decalin_Sidechain Decalin Core + Furan Sidechain Hardwickiic_Acid->Decalin_Sidechain Sidechain Attachment Acyclic_Precursor Acyclic Precursor Decalin_Sidechain->Acyclic_Precursor Decalin Ring Formation Diels_Alder Diels-Alder Reaction Acyclic_Precursor->Diels_Alder Retrosynthetic Disconnection

Simplified Retrosynthetic Analysis of this compound

References

optimizing dosage and administration route for in vivo Hardwickiic acid studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hardwickiic acid in in vivo experiments. The focus is on optimizing dosage and administration routes to overcome common challenges associated with its physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a diterpenoid natural compound.[1] Its primary mechanism of action is the blockade of tetrodotoxin-sensitive voltage-dependent sodium channels.[1][2][3] This activity gives it antinociceptive (pain-relieving) and insecticidal properties.[1][4]

Q2: What are the key physicochemical properties of this compound to consider for in vivo studies?

This compound is a lipophilic (fat-soluble) and weakly acidic compound that is practically insoluble in water.[5] These properties present significant challenges for achieving adequate bioavailability in animal models.

PropertyValueSource
Molecular Formula C₂₀H₂₈O₃[6]
Molecular Weight 316.43 g/mol [4]
Solubility Practically insoluble in water[5]
XLogP3 5.6[6]

Q3: Why are my in vivo results with this compound inconsistent or showing no effect?

Inconsistent or null results are often linked to the poor aqueous solubility and low dissolution rate of this compound, leading to limited absorption and poor bioavailability.[7] For lipophilic compounds, formulation and administration route are critical factors that can dramatically impact systemic exposure and, consequently, therapeutic efficacy.[8][9]

Troubleshooting Guide: Dosage and Administration

Q4: How can I improve the solubility and bioavailability of this compound for my experiments?

Improving the bioavailability of a lipophilic compound like this compound requires specific formulation strategies. The primary goal is to enhance its solubility in aqueous environments like the gastrointestinal tract or systemic circulation.[7]

StrategyDescriptionKey AdvantagesPotential Challenges
Solubilizing Agents Use of co-solvents, surfactants (e.g., Polysorbates), or cyclodextrins to increase the apparent solubility of the drug.[8]Simple to prepare; can significantly increase drug concentration in solution.[10]Potential for in vivo toxicity of the agents themselves; micelles can disintegrate upon dilution.[7]
Lipid-Based Delivery Encapsulation in systems like liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS).[11]Protects the drug from degradation, can enhance lymphatic uptake, bypassing first-pass metabolism.[11]More complex formulation development and characterization required.
Particle Size Reduction Micronization or nanocrystallization to increase the surface area of the drug powder, which improves the dissolution rate.[7]A well-established technique that can be applied to many poorly soluble drugs.[7]May not be sufficient for extremely hydrophobic compounds; potential for particle aggregation.

Q5: What is the recommended starting dose and administration route for this compound?

Published data on this compound is limited, but one study provides a specific example of an effective dose and route for a neuropathic pain model.

Animal ModelDosageAdministration RouteReported EffectSource
Rat (HIV-1 gp120 & Paclitaxel models)2 μg/5 μLIntrathecal (i.t.) injectionReversed mechanical allodynia[1]

For novel studies, it is crucial to perform a dose-range finding study to determine the Maximum Tolerated Dose (MTD) and the optimal effective dose for your specific animal model and disease state.[12] The choice of administration route depends on the experimental goal and the formulation.

RouteSuitability for Lipophilic CompoundsAdvantagesDisadvantages
Intravenous (IV) Requires a solubilized formulation (e.g., with co-solvents, cyclodextrins, or in a lipid emulsion).Bypasses absorption barriers, providing 100% bioavailability of the administered dose.[13]Risk of embolism with non-solubilized particles; potential for rapid clearance.
Intraperitoneal (IP) Commonly used for preclinical studies with compounds in suspension or oil-based vehicles.Easier to perform than IV; allows for larger injection volumes compared to IV.[14]Absorption can be variable and incomplete; potential for local irritation.
Oral (PO) Most challenging due to poor aqueous solubility and potential first-pass metabolism. Requires advanced formulations (e.g., SEDDS).[11]Clinically relevant route; non-invasive.Low and variable bioavailability is a major obstacle.[8]
Subcutaneous (SC) Suitable for slow-release formulations or compounds dissolved in an appropriate vehicle.[14]Can provide sustained exposure.Absorption can be slow and unpredictable.
Intrathecal (i.t.) Used for targeting the central nervous system, as demonstrated in the literature.[1]Bypasses the blood-brain barrier; allows for very low doses.Technically demanding; invasive procedure.

Q6: I am observing signs of toxicity in my animals. What should I do?

If you observe unexpected adverse effects, it is critical to determine if the toxicity stems from the this compound itself or the vehicle/formulation components.

  • Run a Vehicle Control Group: Always include a group of animals that receives only the vehicle to isolate its effects.[15]

  • Conduct an MTD Study: A Maximum Tolerated Dose study helps identify the highest dose that can be administered without causing unacceptable side effects.[12] This involves administering escalating doses to different groups and observing for clinical signs of toxicity over a set period.

  • Reduce the Dose: If toxicity is observed, lower the dose to a level that is well-tolerated before proceeding with efficacy studies.

Experimental Protocols

Protocol: Preliminary Dose-Range Finding and Formulation Screening

Objective: To determine a well-tolerated dose and a suitable formulation for in vivo administration of this compound.

Materials:

  • This compound

  • Selected vehicles/formulation components (e.g., DMSO, Tween 80, saline, corn oil, cyclodextrins)

  • Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)

Methodology:

  • Formulation Preparation:

    • Prepare at least two different formulations.

    • Example 1 (Suspension): Dissolve this compound in a minimal amount of DMSO, then add Tween 80 (e.g., 5-10% of final volume). Vortex vigorously while slowly adding sterile saline to the final volume. The final DMSO concentration should be kept low (e.g., <5%).

    • Example 2 (Lipid-based): Dissolve this compound directly in a biocompatible oil like corn oil or sesame oil. Gentle heating and sonication may aid dissolution.[10]

  • Animal Dosing:

    • Divide animals into groups (n=3-5 per group), including a vehicle-only control group for each formulation.

    • Select at least three dose levels for this compound (e.g., 1, 10, and 50 mg/kg), informed by literature on similar compounds if available.

    • Administer a single dose via the chosen route (e.g., IP or PO).

  • Observation:

    • Monitor animals closely for the first 4 hours post-administration, and then at 24, 48, and 72 hours.

    • Record clinical signs of toxicity, including changes in weight, activity, posture, and grooming.

  • Analysis:

    • Determine the highest dose for each formulation that does not produce overt signs of toxicity. This will inform the dose selection for subsequent efficacy studies.

    • If both formulations are well-tolerated, the one that is easier to prepare and more stable can be chosen.

Visualizations

Hardwickiic_Acid_In_Vivo_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Safety & Dosing cluster_2 Phase 3: Efficacy Study A Characterize HA (Solubility, Stability) B Select Potential Formulations (e.g., Suspension, Lipid-based) A->B Based on Properties C Conduct Dose-Range Finding / MTD Study B->C Test Formulations D Identify Maximum Tolerated Dose (MTD) C->D Observe for Toxicity E Select 2-3 Doses Below MTD D->E Safety Margin F Administer HA to Disease Model Animals E->F Begin Efficacy Testing H Assess Therapeutic Endpoints F->H G Include Vehicle Control & Positive Control Groups G->H

Caption: Workflow for optimizing this compound (HA) in vivo experiments.

HA_Bioavailability_Challenges A This compound: Physicochemical Properties B High Lipophilicity (LogP ~5.6) Practically Insoluble in Water A->B C Leads to Formulation & Administration Challenges B->C D Poor Dissolution in GI Tract C->D E Low Systemic Absorption C->E G Potential Solutions C->G Addressed by F Inconsistent/Low Bioavailability D->F E->F H Lipid-Based Formulations (SLNs, Liposomes) G->H I Solubilizing Agents (Cyclodextrins, Surfactants) G->I J Alternative Routes (IV, IP, IT) G->J

Caption: Relationship between this compound's properties and bioavailability solutions.

HA_Mechanism_of_Action cluster_neuron Nociceptive Neuron Na_Channel Voltage-Gated Na+ Channel Pore Action_Potential Action Potential Propagation Na_Channel->Action_Potential Na+ Influx Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Leads to HA This compound Block BLOCKS HA->Block Block->Na_Channel:port

Caption: Proposed mechanism of action for this compound's antinociceptive effect.

References

Technical Support Center: Strategies to Overcome Microbial Resistance with ent-Hardwickiic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ent-hardwickiic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments aimed at overcoming microbial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the reported antimicrobial activity of ent-hardwickiic acid and related compounds?

A1: While research specifically detailing the antibacterial activity of ent-hardwickiic acid derivatives against resistant bacterial strains is still emerging, studies on chemically related diterpenes and oleoresins from the Copaifera species, a primary source of these compounds, show significant activity, particularly against Gram-positive bacteria. For instance, oleoresin from Copaifera reticulata has demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with IC50 values around 5.3 µg/mL.[1] Other diterpenes, like (-)-copalic acid, have shown promising minimum inhibitory concentration (MIC) values as low as 3.1 µg/mL against key periodontal pathogens like Porphyromonas gingivalis.[2]

Q2: Are ent-hardwickiic acid derivatives effective against Gram-negative bacteria?

A2: Generally, diterpenes, including those related to ent-hardwickiic acid, exhibit stronger activity against Gram-positive bacteria than Gram-negative bacteria.[3] The outer membrane of Gram-negative bacteria provides a significant barrier to hydrophobic compounds.[4] However, some Copaifera oleoresins have shown activity against Gram-negative bacteria such as E. coli and P. aeruginosa.[5]

Q3: What is the likely mechanism of action for these compounds?

A3: The primary proposed mechanism of action for antibacterial diterpenoids is the disruption of the bacterial cell membrane.[6][7][8] This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death.[9][10] Transcriptome analysis of Streptococcus mutans treated with diterpenoids revealed modulated expression of genes involved in cell membrane synthesis and cell division.[6]

Q4: Can ent-hardwickiic acid derivatives work synergistically with conventional antibiotics?

A4: Yes, synergy is a key strategy. While direct data on ent-hardwickiic acid derivatives is limited, other terpenes and diterpenoids have shown synergistic activity with antibiotics like aminoglycosides, ampicillin, and tetracycline against resistant strains, including MRSA.[11][12][13] This suggests that ent-hardwickiic acid derivatives could potentially restore the efficacy of existing antibiotics.

Q5: How can I overcome solubility issues with ent-hardwickiic acid derivatives during experiments?

A5: ent-Hardwickiic acid and its derivatives are hydrophobic, which can pose challenges in aqueous testing media. To improve solubility and ensure a stable emulsion for broth microdilution assays, it is recommended to use a surfactant like Tween 80 at a low concentration (e.g., 0.5% v/v) in the culture medium.[14] Additionally, vortexing and sonication can help create a uniform dispersion of the compound.[15]

Data Presentation

Table 1: Antibacterial Activity of Copaifera Oleoresins and Related Diterpenes

Compound/OleoresinBacterial StrainMIC/IC50 (µg/mL)Reference
C. reticulata OleoresinEnterococcus faeciumIC50: 4.2[1]
C. reticulata OleoresinMRSAIC50: 5.3[1]
C. reticulata OleoresinS. aureus (multidrug resistant)MIC: 2.5[5]
C. duckei OleoresinPorphyromonas gingivalisMIC: 6.25[16]
C. duckei OleoresinCariogenic StrainsMIC: 25[16]
(-)-Polyalthic AcidCariogenic StrainsMIC: 12.5 - 100[16]
(-)-Copalic AcidPorphyromonas gingivalisMIC: 3.1[2]
Madecassic AcidStaphylococcus aureusMIC: 31.25[3]
Madecassic AcidMRSAMIC: 62.5[3]

Experimental Protocols & Troubleshooting Guides

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol is adapted for testing hydrophobic compounds like ent-hardwickiic acid derivatives.

Experimental Workflow Diagram

MIC_Workflow prep Prepare Compound Stock (in DMSO) serial_dil Perform 2-fold Serial Dilutions of Compound in 96-well Plate prep->serial_dil controls Include Controls: - Growth Control (no compound) - Sterility Control (no bacteria) - Solvent Control (DMSO only) prep->controls media_prep Prepare Mueller-Hinton Broth (with 0.5% Tween 80) media_prep->serial_dil inoculate Inoculate Plate with Bacterial Suspension serial_dil->inoculate inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculum_prep->inoculate incubate Incubate Plate (18-24h, 37°C) inoculate->incubate read Read MIC (Visually or with Plate Reader) incubate->read

Caption: Workflow for MIC determination using broth microdilution.

Detailed Methodology:

  • Preparation of Compound: Dissolve the ent-hardwickiic acid derivative in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Media Preparation: Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions. To aid in the solubility of the hydrophobic test compound, supplement the MHB with a surfactant like Tween 80 to a final concentration of 0.5% (v/v).[14]

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution with the supplemented MHB to achieve the desired final concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.

  • Controls: Include a positive control (bacteria in MHB without the compound), a negative/sterility control (MHB only), and a solvent control (bacteria in MHB with the highest concentration of DMSO used).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Troubleshooting Guide: MIC Assay

IssuePossible CauseSuggested Solution
Precipitation of compound in wells Poor solubility of the hydrophobic compound.Ensure adequate mixing of the compound stock solution. Increase sonication time for the stock solution. Confirm the concentration of Tween 80 is sufficient, but avoid concentrations that may inhibit bacterial growth.[15]
Inconsistent growth in control wells Inoculum was not standardized correctly or uneven evaporation.Always use a freshly prepared and standardized 0.5 McFarland inoculum. Ensure the microtiter plate is properly sealed or incubated in a humidified chamber to prevent evaporation.
Growth in sterility control wells Contamination of media or plate.Use aseptic techniques throughout the procedure. Ensure all media and materials are sterile.
No inhibition at any concentration Compound is inactive, or the concentration range is too low. The compound may have degraded.Test a broader range of concentrations. Verify the purity and stability of your compound stock.
Low absorbance in the growth control The inoculum density was too low, or there's an issue with the growth medium or incubation conditions.Double-check the McFarland standard preparation and the dilution steps. Ensure the correct medium was used and that incubation temperature and time were appropriate for the bacterial strain.[18]
Synergy Testing via Checkerboard Assay

This assay helps determine if ent-hardwickiic acid derivatives enhance the activity of conventional antibiotics.

Experimental Workflow Diagram

Checkerboard_Workflow cluster_prep Preparation cluster_plate Plate Setup prep_A Prepare Drug A Stock (ent-Hardwickiic Acid Derivative) dilute_A Serial Dilute Drug A (Down Columns) prep_A->dilute_A prep_B Prepare Drug B Stock (Antibiotic) dilute_B Serial Dilute Drug B (Across Rows) prep_B->dilute_B prep_inoculum Prepare Standardized Inoculum inoculate Inoculate Plate prep_inoculum->inoculate dilute_A->inoculate dilute_B->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs of Each Combination incubate->read_mic calc_fici Calculate FIC Index (FICI) read_mic->calc_fici

Caption: Workflow for the checkerboard synergy assay.

Detailed Methodology:

  • Preparation: Prepare stock solutions of the ent-hardwickiic acid derivative (Drug A) and the antibiotic (Drug B) at concentrations higher than their individual MICs.

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Drug A down the columns and Drug B across the rows. This results in each well having a unique combination of concentrations of the two agents.[19][20]

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension (as described in the MIC protocol) and incubate.

  • Data Analysis: After incubation, determine the MIC of each drug alone and in each combination. Calculate the Fractional Inhibitory Concentration (FIC) Index (FICI) using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Troubleshooting Guide: Checkerboard Assay

IssuePossible CauseSuggested Solution
Difficulty in interpreting FICI values Different interpretation methods can yield different results. The chosen concentrations may not capture the synergistic range.Be consistent with the FICI interpretation criteria.[12] It may be necessary to perform the assay with a narrower range of concentrations around the expected synergistic point.
"Skipped" wells (growth in a higher concentration well but not a lower one) Pipetting errors, contamination, or compound precipitation.Review pipetting technique for accuracy. Ensure aseptic technique. Visually inspect the plate for precipitation before and after incubation.
Antagonistic results (FICI > 4.0) True antagonism between the compounds.Antagonism is a possible outcome. Re-run the experiment to confirm the result. Consider the potential mechanisms that could lead to antagonism.

Potential Mechanisms of Action and Resistance Evasion

Signaling Pathway Diagram: Proposed Mechanism of Action

MoA EHA ent-Hardwickiic Acid Derivative Membrane Bacterial Cell Membrane EHA->Membrane Intercalates Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leads to Leakage Leakage of Ions & Macromolecules (e.g., ATP) Disruption->Leakage Metabolism Inhibition of Membrane-Bound Metabolic Enzymes Disruption->Metabolism Death Bacterial Cell Death Leakage->Death Metabolism->Death

Caption: Proposed mechanism of action for diterpenoids against bacteria.

The primary strategy by which ent-hardwickiic acid derivatives and related diterpenoids likely overcome microbial resistance is through direct action on the bacterial cell membrane.[6][7][8] This mechanism is less susceptible to common resistance pathways that target specific enzymes or metabolic pathways. By compromising membrane integrity, these compounds can cause a cascade of detrimental effects, including:

  • Disruption of Efflux Pumps: While direct inhibition of efflux pumps by ent-hardwickiic acid has not been extensively documented, disrupting the membrane's electrochemical gradient can impair the function of efflux pumps that are dependent on proton motive force.[21][22]

  • Inhibition of Biofilm Formation: Many diterpenoids have shown the ability to inhibit biofilm formation.[3][23] This may be due to interference with bacterial adhesion to surfaces or by disrupting quorum sensing pathways, which are often membrane-associated.

  • Synergistic Enhancement of Antibiotics: By increasing membrane permeability, ent-hardwickiic acid derivatives can facilitate the entry of other antibiotics into the bacterial cell, thereby restoring their effectiveness against resistant strains.[11][12]

References

Technical Support Center: High-Purity Purification of Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the high-purity purification of crude Hardwickiic acid extracts. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Question: Why is the yield of this compound from my solvent extraction lower than expected?

Answer: Low extraction yields can be attributed to several factors:

  • Inappropriate Solvent Choice: The polarity of the extraction solvent significantly impacts yield. Methanol has been shown to be more efficient than chloroform or petroleum ether for extracting this compound from plant material.[1]

  • Incomplete Extraction: The maceration time or agitation speed may be insufficient. A 72-hour soak with agitation (e.g., 150 rpm) is recommended for thorough extraction.[1]

  • Degradation of this compound: Prolonged exposure to harsh conditions (e.g., high temperatures, strong acids or bases) during extraction can lead to degradation of the target compound.

Question: My this compound is showing significant tailing on the TLC plate during column chromatography. What could be the cause?

Answer: Tailing is a common issue in the chromatography of acidic compounds like this compound.

  • Strong Interaction with Silica Gel: The acidic nature of this compound can lead to strong interactions with the slightly acidic silica gel stationary phase, causing tailing.

  • Solution:

    • Acidify the Mobile Phase: Adding a small amount of a volatile acid, such as acetic acid or formic acid, to the eluent can suppress the ionization of this compound, reducing its interaction with the silica gel and resulting in sharper peaks.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded-phase silica gel.

Question: After column chromatography, I'm observing multiple spots on the TLC, indicating impurities. How can I improve the purity?

Answer: Co-elution of impurities is a frequent challenge.

  • Optimize the Elution Gradient: A slow, shallow gradient of the elution solvent (e.g., hexane:ethyl acetate) can improve the separation of compounds with similar polarities.[1]

  • Preparative TLC: For final polishing, preparative Thin-Layer Chromatography (TLC) can be a highly effective step to remove trace impurities.[1]

  • Crystallization: Recrystallization from a suitable solvent system can significantly enhance the purity of the final product.

Question: My this compound fails to crystallize. What can I do?

Answer: Crystallization can be a challenging step.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but not when cold. Experiment with a range of solvents with varying polarities.

  • Purity: The presence of impurities can inhibit crystallization. Ensure the material is of sufficient purity (>90-95%) before attempting crystallization.

  • Inducing Crystallization:

    • Seeding: Introduce a tiny crystal of pure this compound to the supersaturated solution to initiate crystal growth.

    • Scratching: Gently scratching the inside of the glass vessel with a glass rod can create nucleation sites.

    • Slow Evaporation: Allowing the solvent to evaporate slowly from a loosely covered container can promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for the initial extraction of this compound from plant material?

A1: Solvent-based extraction using methanol has demonstrated the highest yield and purity compared to other solvents like petroleum ether and chloroform.[1] A typical procedure involves macerating the dried and ground plant material in methanol for 72 hours with agitation.[1]

Q2: What type of chromatography is most suitable for purifying crude this compound extract?

A2: Column chromatography using silica gel is a commonly employed and effective method.[1] A gradient elution with a hexane:ethyl acetate solvent system is typically used to separate this compound from other components in the extract.[1]

Q3: How can I monitor the progress of the purification during column chromatography?

A3: Thin-Layer Chromatography (TLC) is a simple and rapid technique to monitor the fractions collected from the column. By spotting the fractions on a TLC plate and developing it in an appropriate solvent system (e.g., hexane:ethyl acetate 4:1), you can identify the fractions containing this compound (Rf = 0.38 in this system) and pool them accordingly.[1]

Q4: What are the expected yield and purity of this compound after purification?

A4: Using a combination of solvent extraction and chromatographic techniques, a yield of approximately 0.91% (w/w) from dried leaf material and a purity of over 95% can be achieved.[1]

Q5: What analytical techniques can be used to confirm the purity of the final this compound product?

A5: High-Performance Liquid Chromatography (HPLC) is a highly accurate method for determining the purity of the final product. Other techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and structural integrity of the compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound from Croton macrostachyus

SolventYield (mg/100 g dried leaf)Purity (%)
Petroleum Ether12065
Chloroform34078
Methanol91092

Data sourced from Benchchem.[1]

Experimental Protocols

Protocol 1: Solvent-Based Extraction and Initial Purification
  • Preparation of Plant Material: Air-dry fresh leaves of the source plant (e.g., Croton macrostachyus) at room temperature for 72 hours and then grind them into a fine powder.[1]

  • Maceration: Soak 100 g of the powdered leaf material in 300 mL of methanol for 72 hours with constant agitation (150 rpm).[1]

  • Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Evaporate the filtrate under reduced pressure using a rotary evaporator at 40°C.[1]

  • Column Chromatography (Initial):

    • Adsorb 10 g of the crude extract onto silica gel (70–230 mesh).

    • Pack a glass column with silica gel slurried in hexane.

    • Load the adsorbed extract onto the top of the column.

    • Elute the column with a gradient of hexane:ethyl acetate, starting from a ratio of 4:1 and gradually increasing the polarity to 1:1.[1]

    • Collect fractions and monitor them by TLC.

Protocol 2: High-Purity Purification by Preparative TLC
  • Sample Preparation: Dissolve the pooled and concentrated fractions containing this compound from column chromatography in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • TLC Plate Preparation: Use a preparative TLC plate coated with silica gel GF254.

  • Sample Application: Apply the dissolved sample as a thin band across the origin of the preparative TLC plate.

  • Development: Develop the plate in a chamber saturated with an appropriate solvent system (e.g., hexane:ethyl acetate 3:1).[1]

  • Visualization and Extraction:

    • Visualize the separated bands under UV light (254 nm).

    • Carefully scrape the band corresponding to this compound from the plate.

    • Extract the this compound from the silica gel using a polar solvent like ethyl acetate or methanol.

    • Filter the solution to remove the silica gel and evaporate the solvent to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow start Crude this compound Extract solvent_extraction Solvent Partitioning (e.g., with NaHCO3 solution) start->solvent_extraction acidification Acidification of Aqueous Layer (e.g., with HCl) solvent_extraction->acidification Aqueous Layer waste Impurities solvent_extraction->waste Organic Layer (Neutral/Basic Impurities) extraction_back Extraction with Organic Solvent (e.g., Ethyl Acetate) acidification->extraction_back column_chromatography Silica Gel Column Chromatography (Hexane:Ethyl Acetate Gradient) extraction_back->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling crystallization Crystallization pooling->crystallization final_product High-Purity this compound crystallization->final_product

Caption: Purification workflow for this compound.

signaling_pathway hardwickiic_acid This compound na_channel Voltage-Gated Sodium Channel (TTX-Sensitive) hardwickiic_acid->na_channel Blocks na_influx Na+ Influx na_channel->na_influx Inhibits depolarization Membrane Depolarization na_influx->depolarization action_potential Action Potential Generation depolarization->action_potential nociceptive_signal Nociceptive Signal Transmission action_potential->nociceptive_signal pain_perception Pain Perception nociceptive_signal->pain_perception

Caption: Proposed mechanism of action of this compound.[2][3][4]

References

Technical Support Center: Refining Molecular Models for Accurate Hardwickiic Acid Docking Simulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on molecular docking simulations of Hardwickiic acid. Our aim is to address specific issues that may arise during the refinement of molecular models to ensure accurate and reliable docking results.

Frequently Asked Questions (FAQs)

Q1: What are the primary known protein targets for this compound?

A1: this compound, a diterpenoid natural product, has been shown to interact with several protein targets. The most well-documented are voltage-gated sodium channels (specifically the Nav1.7 subtype) and acetylcholinesterase (AChE).[1][2][3] It exhibits antinociceptive effects through the blockade of tetrodotoxin-sensitive voltage-dependent sodium channels.[3]

Q2: I'm getting inconsistent docking poses for this compound. What are the common causes?

A2: Inconsistent docking poses for natural products like this compound can stem from several factors:

  • Ligand Flexibility: this compound has rotatable bonds, and inadequate sampling of its conformational space can lead to varied and non-representative poses.

  • Receptor Flexibility: Treating the protein receptor as a rigid structure can be a major limitation. Side-chain flexibility, especially in the binding pocket, is crucial for accurate predictions.

  • Inadequate Scoring Function: The scoring function used by the docking software may not accurately capture the specific interactions of this diterpenoid, leading to incorrect ranking of poses.

  • Improper Ligand and Protein Preparation: Errors in protonation states, missing atoms, or incorrect charge assignments for either the ligand or the protein can significantly impact the results.

Q3: My docking results show a low binding affinity for this compound to its known target. How can I troubleshoot this?

A3: A lower-than-expected binding affinity can be due to several issues:

  • Incorrect Binding Site Definition: Ensure the grid box for docking is centered on the correct binding pocket. For Nav1.7, this compound has been shown to bind to the III-IV fenestration of the pore domain.[2]

  • Suboptimal Protonation States: The protonation state of both this compound (specifically its carboxylic acid group) and the amino acid residues in the binding pocket at physiological pH is critical and can significantly influence binding energy calculations.

  • Lack of Water Molecules: Explicit water molecules in the binding site can play a crucial role in mediating ligand-protein interactions. Their absence in the simulation can lead to underestimated binding affinities.

  • Force Field Inaccuracies: The force field used for energy calculations may not be perfectly parameterized for this specific natural product.

Q4: How can I validate my docking protocol for this compound?

A4: Validation is a critical step to ensure the reliability of your docking protocol.[4] Key validation methods include:

  • Redocking: If a crystal structure of the target protein with a co-crystallized ligand similar to this compound is available, you can validate your protocol by redocking this known ligand. The protocol is considered valid if it can reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[5]

  • Enrichment Studies: A set of known active compounds for the target can be seeded into a larger library of decoy (inactive) molecules. A successful docking protocol should be able to rank the known actives significantly higher than the decoys.

Troubleshooting Guides

Problem 1: High RMSD in Redocking Validation
  • Symptom: When attempting to redock a known ligand, the predicted pose has a high RMSD (> 2.0 Å) from the crystallographic pose.

  • Possible Causes & Solutions:

    • Incorrect Grid Box Definition: The grid box may be too large, too small, or improperly centered. Solution: Carefully define the grid box to encompass the entire binding site, including key interacting residues, with a margin of 3-6 Å around the co-crystallized ligand.[4]

    • Inadequate Conformational Sampling: The search algorithm may not be exploring enough ligand conformations. Solution: Increase the exhaustiveness or the number of generated poses in your docking software's parameters.

    • Protein Preparation Errors: Missing hydrogens or incorrect side-chain orientations in the receptor model can prevent the correct pose from being identified. Solution: Carefully follow a thorough protein preparation protocol, including adding hydrogens, assigning correct bond orders, and optimizing the hydrogen-bonding network.[6]

Problem 2: Docking Simulation Fails or Produces Errors
  • Symptom: The docking software terminates unexpectedly or returns error messages.

  • Possible Causes & Solutions:

    • Incorrect File Formats: The protein or ligand files may not be in the correct format (e.g., PDBQT for AutoDock Vina). Solution: Use molecular modeling software like UCSF Chimera or AutoDock Tools to correctly prepare and convert your files.[7][8]

    • Atom Type or Charge Issues: Unrecognized atom types or incorrect charge assignments in the ligand or protein files can cause errors. Solution: Ensure that all atoms are assigned standard atom types (e.g., Sybyl atom types) and that appropriate charges (e.g., Gasteiger charges) are calculated and assigned.[7]

    • Structural Issues: The presence of non-standard amino acids, incomplete residues, or chain breaks in the protein PDB file can lead to errors. Solution: Carefully inspect the PDB file, remove any unnecessary chains or HETATMs, and model any missing residues or loops before starting the docking process.[6]

Quantitative Data Summary

The following table summarizes representative binding affinity data from computational studies of this compound derivatives and related compounds against their targets.

Compound/DerivativeTarget ProteinDocking SoftwareBinding Affinity (kcal/mol)Reference
Benzyl amide derivative of this compoundHuman Acetylcholinesterase (hAChE)SYBYL-X 2.0-10.1[1]
Hydroxy amide derivative of this compoundHuman Butyrylcholinesterase (hBChE)SYBYL-X 2.0-9.7[1]
This compoundHuman Nav1.7Cryo-EM StructureNot reported in docking study, but binding site identified[2]

Experimental Protocols

Protocol 1: Ligand Preparation for Docking
  • Obtain 2D Structure: Obtain the 2D structure of this compound in SDF or MOL format from a chemical database like PubChem.

  • Convert to 3D: Use a molecular editor such as Avogadro or UCSF Chimera to convert the 2D structure to a 3D conformation.

  • Add Hydrogens: Add hydrogen atoms to the 3D structure, ensuring that the protonation state of the carboxylic acid group is appropriate for the simulated pH (typically physiological pH ~7.4).

  • Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.

  • Assign Charges: Calculate and assign partial charges to each atom. Gasteiger charges are commonly used for this purpose.

  • Set Rotatable Bonds: Define the rotatable bonds within the this compound molecule to allow for conformational flexibility during docking.

  • Save in Appropriate Format: Save the prepared ligand structure in the file format required by your docking software (e.g., PDBQT for AutoDock Vina).

Protocol 2: Protein Preparation for Docking (Target: hAChE, PDB: 4EY7)
  • Download PDB File: Download the crystal structure of human acetylcholinesterase (e.g., PDB ID: 4EY7) from the Protein Data Bank.

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, ions, and any co-crystallized ligands or cofactors not relevant to the binding site of interest.[9]

  • Add Hydrogens: Add hydrogen atoms to the protein structure, including polar hydrogens.

  • Assign Charges: Assign partial charges to all atoms in the protein. Kollman or Gasteiger charges are commonly used.

  • Handle Missing Residues/Atoms: Check for any missing residues or atoms in the crystal structure and use modeling tools to build and refine them.

  • Protonation of Residues: Ensure the protonation states of ionizable residues (e.g., Histidine, Aspartate, Glutamate) are correctly assigned for the intended simulation pH.

  • Save in Appropriate Format: Save the prepared protein structure in the file format required by your docking software (e.g., PDBQT).

Protocol 3: Molecular Dynamics (MD) Simulation of this compound-Protein Complex
  • System Preparation: Take the best-ranked docked pose of the this compound-protein complex as the starting structure.

  • Force Field Selection: Choose an appropriate force field for the simulation (e.g., CHARMM36 for the protein and CGenFF for the ligand).[10]

  • Solvation: Place the complex in a periodic box of appropriate dimensions and solvate it with a suitable water model (e.g., TIP3P).[10]

  • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.[10]

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.[10]

  • Equilibration: Carry out a two-step equilibration process:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Equilibrate the system at a constant temperature (e.g., 300 K) to ensure proper temperature distribution.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at a constant temperature and pressure (e.g., 1 atm) to achieve the correct density.

  • Production Run: Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the dynamics and stability of the complex.[11]

  • Analysis: Analyze the trajectory to evaluate the stability of the complex using metrics such as RMSD, root-mean-square fluctuation (RMSF), and radius of gyration (Rg).[10]

Visualizations

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_post Post-Docking Analysis ligand_prep Ligand Preparation (this compound) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (e.g., Nav1.7, AChE) protein_prep->docking validation Protocol Validation (Redocking, Enrichment) docking->validation analysis Pose Analysis & Scoring docking->analysis md_sim Molecular Dynamics Simulation (Optional) analysis->md_sim binding_energy Binding Free Energy Calculation md_sim->binding_energy

Caption: General workflow for molecular docking and post-docking analysis.

G cluster_pathway Nav1.7 Pain Signaling Pathway stimulus Noxious Stimulus (e.g., Heat, Mechanical) nociceptor Nociceptor Activation stimulus->nociceptor nav17 Nav1.7 Channel Opening nociceptor->nav17 depolarization Membrane Depolarization nav17->depolarization action_potential Action Potential Generation depolarization->action_potential signal_trans Signal Transmission to CNS action_potential->signal_trans pain_perception Pain Perception signal_trans->pain_perception hardwickiic This compound hardwickiic->nav17 Blocks

Caption: Simplified Nav1.7 signaling pathway in nociception.

G cluster_cholinergic Cholinergic Synaptic Transmission ach_release Acetylcholine (ACh) Released into Synapse ach_receptor ACh Binds to Postsynaptic Receptors ach_release->ach_receptor ache Acetylcholinesterase (AChE) Hydrolyzes ACh ach_release->ache signal Signal Transduction (e.g., Muscle Contraction) ach_receptor->signal termination Signal Termination ache->termination hardwickiic This compound (or derivative) hardwickiic->ache Inhibits

Caption: Role of AChE in cholinergic signaling and its inhibition.

References

Validation & Comparative

A Comparative Guide to the Antileishmanial Mechanism of Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antileishmanial activity of Hardwickiic acid with established drugs and other natural compounds. The information presented is supported by experimental data to aid in the evaluation of its potential as a therapeutic agent.

This compound: An Overview of its Antileishmanial Profile

This compound (HA), a natural compound isolated from Croton sylvaticus, has demonstrated significant in vitro activity against Leishmania parasites.[1][2][3][4][5][6] Studies have elucidated its mechanism of action, highlighting its potential as a novel antileishmanial candidate.

Mechanism of Action

This compound's primary antileishmanial mechanism involves the induction of apoptosis in Leishmania promastigotes.[1][2][4][5][6] This programmed cell death is characterized by the externalization of phosphatidylserine and a loss of plasma membrane integrity.[2]

Furthermore, molecular docking studies have identified three key parasitic enzymes as potential targets for this compound:[1][2][3][4][6]

  • Trypanothione Reductase (TR): Essential for the parasite's defense against oxidative stress.

  • Pteridine Reductase 1 (PTR1): Involved in the salvage pathway of essential pteridines.

  • Glutamate-Cysteine Ligase (GCL): A key enzyme in the biosynthesis of trypanothione.

By inhibiting these enzymes, this compound likely disrupts the parasite's redox homeostasis and vital metabolic pathways, contributing to its leishmanicidal effect.

Comparative Performance Data

The following tables summarize the in vitro efficacy of this compound in comparison to standard antileishmanial drugs and other natural compounds.

Table 1: In Vitro Activity of this compound against Leishmania Promastigotes

CompoundLeishmania SpeciesIC50 (µM)CC50 (µM) on RAW cellsSelectivity Index (SI)Reference(s)
This compoundL. donovani31.57 ± 0.06247.83 ± 6.327.85[2][3][4][5]
This compoundL. major62.82247.83 ± 6.323.94[2]

Table 2: Comparative In Vitro Activity of Standard Antileishmanial Drugs

DrugLeishmania SpeciesIC50 (µM)CC50 (µM) on various host cellsSelectivity Index (SI)Reference(s)
Amphotericin BL. donovani0.1 - 0.7>10>14-100[7][8]
MiltefosineL. donovani0.4 - 4.3>20>4.6-50[4][7][9]
Sodium StibogluconateL. donovani (amastigotes)9 - 28 µg/mLNot reportedNot reported[7][10][11]

Table 3: Comparative In Vitro Activity of Other Natural Compounds

Compound ClassCompound ExampleLeishmania SpeciesIC50 (µM)Reference(s)
Flavonoids LuteolinL. donovani~2.8[1]
FisetinL. donovani~2.2[1]
ApigeninL. donovani22.77[12]
Terpenoids ArtemisininL. donovani0.16[2]
NerolidolL. amazonensis0.008[13]
Alkaloids CoronaridineL. amazonensis4.7 µg/mL[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound and other antileishmanial agents are provided below.

Antipromastigote Activity Assay (MTT Assay)

This assay determines the 50% inhibitory concentration (IC50) of a compound against Leishmania promastigotes.

  • Cell Culture: Leishmania promastigotes are cultured in appropriate media (e.g., M-199 or RPMI-1640) supplemented with fetal bovine serum until they reach the logarithmic growth phase.[14][15]

  • Assay Procedure:

    • Seed a 96-well plate with a known density of promastigotes (e.g., 1 x 10^5 cells/well).[16]

    • Add serial dilutions of the test compound to the wells. Include a positive control (a known antileishmanial drug) and a negative control (vehicle).[16]

    • Incubate the plate at the appropriate temperature (e.g., 24°C) for a specified period (e.g., 72 hours).[14]

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[14][16]

    • Solubilize the formazan crystals using a solubilizing agent (e.g., DMSO or acidified isopropanol).[14][16]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm or 450 nm) using a microplate reader.[14][16]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay on Macrophages (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound on host cells, typically macrophages (e.g., RAW 264.7 or J774 cells).

  • Cell Culture: Macrophages are cultured in a suitable medium (e.g., DMEM) in a humidified incubator with 5% CO2.

  • Assay Procedure: The protocol is similar to the antipromastigote MTT assay, with macrophages being seeded in the 96-well plates instead of promastigotes.

  • Data Analysis: The CC50 value is determined in the same manner as the IC50 value. The Selectivity Index (SI) is then calculated as the ratio of CC50 to IC50. A higher SI value indicates greater selectivity of the compound for the parasite over the host cell.[17]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells. It can only enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Assay Procedure:

    • Treat Leishmania promastigotes with the test compound at its IC50 concentration for a defined period.

    • Harvest and wash the cells with a binding buffer.[18]

    • Resuspend the cells in the binding buffer and add Annexin V-FITC and PI.[18][19]

    • Incubate the cells in the dark at room temperature.[18]

    • Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Trypanothione Reductase (TR) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of TR.

  • Principle: The assay follows the reduction of trypanothione disulfide (TS2) by TR at the expense of NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[20][21] An alternative coupled assay uses DTNB (5,5'-dithiobis(2-nitrobenzoic acid)), where the reduction of DTNB by trypanothione produces a colored product that can be measured at 412 nm.[21][22]

  • Assay Procedure (NADPH oxidation):

    • Prepare a reaction mixture containing buffer (e.g., HEPES), NADPH, and the purified recombinant TR enzyme.

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, trypanothione disulfide.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence of the inhibitor to the rate of the control reaction (without inhibitor). The IC50 value can be determined from a dose-response curve.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Hardwickiic_Acid_Mechanism cluster_Hardwickiic_Acid This compound cluster_Leishmania Leishmania Parasite This compound This compound TR Trypanothione Reductase This compound->TR Inhibition PTR1 Pteridine Reductase 1 This compound->PTR1 Inhibition GCL Glutamate-Cysteine Ligase This compound->GCL Inhibition Apoptosis Apoptosis Induction This compound->Apoptosis Induction Cell_Death Parasite Death TR->Cell_Death PTR1->Cell_Death GCL->Cell_Death Apoptosis->Cell_Death

Caption: Proposed antileishmanial mechanism of this compound.

Apoptosis_Assay_Workflow Start Leishmania Promastigotes Treatment Incubate with This compound Start->Treatment Staining Stain with Annexin V-FITC and Propidium Iodide Treatment->Staining Analysis Flow Cytometry Analysis Staining->Analysis Live Live Cells (Annexin V- / PI-) Analysis->Live Early_Apoptosis Early Apoptotic Cells (Annexin V+ / PI-) Analysis->Early_Apoptosis Late_Apoptosis Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) Analysis->Late_Apoptosis

Caption: Experimental workflow for apoptosis detection.

Drug_Comparison_Logic Hardwickiic_Acid This compound Mechanism: Apoptosis, Enzyme Inhibition Target: TR, PTR1, GCL Amphotericin_B Amphotericin B Mechanism: Membrane Disruption Target: Ergosterol Miltefosine Miltefosine Mechanism: Ca2+ Homeostasis, Lipid Metabolism Disruption Target: Multiple Pentavalent_Antimonials Pentavalent Antimonials Mechanism: Enzyme Inhibition Target: TR, DNA Topoisomerase I

Caption: Comparison of antileishmanial drug mechanisms.

References

A Comparative Analysis of Hardwickiic Acid and Other Prominent Sodium Channel Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Hardwickiic acid, a natural product with antinociceptive properties, against a range of well-established and novel sodium channel inhibitors. The content is structured to offer a comprehensive overview, including quantitative data, mechanistic insights, and detailed experimental protocols to support further research and development in the field of sodium channel modulation.

Introduction to this compound

This compound (HDA) is a diterpenoid isolated from plants such as Croton californicus. Recent studies have identified it as a promising non-opioid analgesic that exerts its effects through the blockade of voltage-gated sodium channels.[1][2] Specifically, HDA has been shown to inhibit tetrodotoxin-sensitive (TTX-S) sodium channels, which are crucial for the initiation and propagation of action potentials in nociceptive neurons.[1][2] Its natural origin and distinct mechanism of action make it a molecule of significant interest for the development of novel pain therapeutics.

Comparative Analysis of Inhibitory Activity

While specific IC50 values for this compound across the full spectrum of sodium channel subtypes (Nav1.1-1.9) are not yet publicly available, its activity has been characterized as a potent inhibitor of TTX-S channels.[1][2] This positions it alongside other inhibitors that target channels implicated in pain pathways, notably Nav1.7, Nav1.8, and Nav1.9.

For a comprehensive comparison, this guide includes quantitative data for a selection of other known sodium channel inhibitors, categorized by their primary clinical applications.

Data Presentation: Inhibitory Profile of Selected Sodium Channel Blockers
Compound Class Primary Target(s) IC50 (nM) Key Characteristics
This compound Natural ProductTTX-S Channels (e.g., Nav1.7)Not yet reportedBinds to the III-IV fenestration of Nav1.7.[3][4] Non-opioid analgesic properties.[1]
Lidocaine Local AnestheticNon-selective2,000 - 200,000 (subtype dependent)Classic, non-selective blocker.
Bupivacaine Local AnestheticNon-selective1,000 - 100,000 (subtype dependent)Potent, long-acting local anesthetic.
Carbamazepine AnticonvulsantNav1.1, Nav1.2, Nav1.3, Nav1.7~131,000 (non-selective)Widely used for epilepsy and neuropathic pain.
Phenytoin AnticonvulsantNon-selective10,000 - 50,000 (subtype dependent)One of the first anti-seizure medications.
Lamotrigine AnticonvulsantNon-selective10,000 - 60,000 (subtype dependent)Also used as a mood stabilizer.
Quinidine Class Ia AntiarrhythmicNav1.55,000 - 10,000Also blocks potassium channels.
Flecainide Class Ic AntiarrhythmicNav1.51,000 - 5,000Potent blocker of cardiac sodium channels.
Mexiletine Class Ib AntiarrhythmicNav1.5~23,600 (use-dependent)Used for ventricular arrhythmias.
VX-548 (Suzetrigine) Investigational AnalgesicNav1.8Potent and selectiveIn clinical trials for acute pain management.
BIIB074 (Vixotrigine) Investigational AnalgesicNav1.7~1,770 (inactivated state)State- and use-dependent inhibitor.
PF-05089771 Investigational AnalgesicNav1.7~11Highly potent and selective for Nav1.7.

Mechanism of Action: A Structural Perspective

A significant breakthrough in understanding the mechanism of this compound comes from cryo-electron microscopy (cryo-EM) studies. These have revealed that HDA binds to the fenestration between domains III and IV (the III-IV fenestration) of the human Nav1.7 channel .[3][4][5] Fenestrations are lateral openings within the pore domain of the channel that are thought to provide a pathway for lipophilic drugs to access their binding sites from the membrane bilayer.

This binding site is distinct from that of many classic local anesthetics and anticonvulsants, which are thought to bind to a common receptor site within the inner pore of the channel, involving residues in the S6 segments of domains I, III, and IV.[6] The unique binding mode of this compound may contribute to its specific inhibitory profile and presents a novel target for structure-based drug design.

Signaling Pathways and Downstream Effects

The inhibition of Nav1.7 by compounds like this compound may have downstream effects beyond the immediate blockade of neuronal firing. Research on the genetic deletion of the SCN9A gene (which encodes Nav1.7) has revealed a link to the endogenous opioid system. Specifically, the absence of functional Nav1.7 channels has been associated with an upregulation of preproenkephalin (PENK) mRNA, the precursor to enkephalin opioid peptides.[7] This suggests a potential signaling pathway where the sustained inhibition of Nav1.7 could lead to an increase in endogenous opioid signaling, contributing to analgesia.

Nav1_7_Opioid_Pathway cluster_downstream Downstream Effects HDA This compound Inhibition Inhibition HDA->Inhibition Nav1_7 Nav1.7 Channel AP_Firing Action Potential Firing Nav1_7->AP_Firing enables PENK_mRNA Preproenkephalin (PENK) mRNA Upregulation Nav1_7->PENK_mRNA long-term inhibition may lead to Inhibition->Nav1_7 blocks Inhibition->AP_Firing prevents Pain_Signal Pain Signal Transmission AP_Firing->Pain_Signal leads to Analgesia Analgesia Enkephalin Enkephalin Peptides PENK_mRNA->Enkephalin translates to Opioid_Receptors Opioid Receptors Enkephalin->Opioid_Receptors activates Opioid_Receptors->Analgesia contributes to

Caption: Putative signaling pathway linking Nav1.7 inhibition to the endogenous opioid system.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing Sodium Channel Inhibition

This protocol is a standard method for characterizing the effects of a compound on voltage-gated sodium channels in cultured cells.

1. Cell Preparation:

  • Culture cells expressing the desired sodium channel subtype (e.g., HEK293 cells stably transfected with the SCN9A gene for Nav1.7).

  • Plate cells onto glass coverslips 24-48 hours before recording.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.

2. Solutions:

  • External Solution (aCSF): Typically contains (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

  • Internal (Pipette) Solution: Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm. Cesium is used to block potassium channels.

3. Recording Procedure:

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Approach a cell with the patch pipette under positive pressure.

  • Form a giga-ohm seal ( >1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential where most sodium channels are in the resting state (e.g., -120 mV).

  • Apply a series of depolarizing voltage steps to elicit sodium currents. A typical protocol would be to step from the holding potential to various test potentials (e.g., from -80 mV to +60 mV in 10 mV increments).

4. Data Acquisition and Analysis:

  • Record the resulting currents using a patch-clamp amplifier and digitizer.

  • To assess the effect of a compound, first record baseline currents in the external solution.

  • Perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Record currents in the presence of the compound.

  • Measure the peak inward current at each test potential.

  • Construct a concentration-response curve by plotting the percentage of current inhibition against the compound concentration.

  • Fit the data with the Hill equation to determine the IC50 value.

Patch_Clamp_Workflow Start Start Cell_Prep Cell Preparation (e.g., HEK293 with Nav1.7) Start->Cell_Prep Solution_Prep Prepare External and Internal Solutions Start->Solution_Prep Pipette_Pull Pull Patch Pipette (2-5 MΩ) Start->Pipette_Pull Giga_Seal Form Giga-ohm Seal on Cell Membrane Cell_Prep->Giga_Seal Solution_Prep->Giga_Seal Pipette_Pull->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Baseline_Rec Record Baseline Sodium Currents Whole_Cell->Baseline_Rec Compound_App Apply Test Compound (e.g., this compound) Baseline_Rec->Compound_App Test_Rec Record Currents in Presence of Compound Compound_App->Test_Rec Data_Analysis Data Analysis: - Measure Peak Current - Concentration-Response Curve - Calculate IC50 Test_Rec->Data_Analysis End End Data_Analysis->End

References

investigating the structure-activity relationship (SAR) of Hardwickiic acid analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hardwickiic acid, a naturally occurring diterpenoid of the clerodane class, has garnered significant interest in the scientific community for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound and its analogs, summarizing their structure-activity relationships (SAR) across various biological targets. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of associated signaling pathways.

Comparative Analysis of Biological Activities

The biological evaluation of this compound and its derivatives has revealed a spectrum of activities, including antifungal, antinociceptive, leishmanicidal, and cytotoxic effects. The following tables summarize the quantitative data from these studies, offering a clear comparison of the potency of various analogs.

Table 1: Antifungal Activity of ent-Hardwickiic Acid and its Microbial Metabolites against Candida Species [1][2]

CompoundModificationFungistatic Conc. (µM) vs. C. glabrataFungicidal Conc. (µM) vs. C. glabrataFungicidal Conc. (µM) vs. C. krusei
ent-Hardwickiic AcidParent Compound19.7 - 75.239.5 - 150.4-
Metabolite 1Hydroxylated derivative> ent-Hardwickiic Acid< ent-Hardwickiic Acid (more potent)Potent
Metabolite 2Hydroxylated derivative> ent-Hardwickiic Acid< ent-Hardwickiic Acid (more potent)Potent
Metabolite 3Hydroxylated derivative> ent-Hardwickiic Acid< ent-Hardwickiic Acid (more potent)Potent
Metabolite 4Hydroxylated derivative> ent-Hardwickiic Acid< ent-Hardwickiic Acid (more potent)Potent
Metabolite 5Hydroxylated derivative> ent-Hardwickiic Acid< ent-Hardwickiic Acid (more potent)Potent
FluconazoleControl Drug163.2326.5-

Note: A study on the microbial transformation of ent-hardwickiic acid by Cunninghamella elegans produced several hydroxylated derivatives. While the parent compound itself showed fungistatic and fungicidal effects against Candida glabrata at concentrations lower than fluconazole, its metabolites demonstrated even more potent fungicidal activity against both C. glabrata and C. krusei[1]. This suggests that the introduction of hydroxyl groups at specific positions on the this compound scaffold can enhance its antifungal potency.

Table 2: Leishmanicidal and Cytotoxic Activity of this compound [3][4][5][6]

CompoundIC50 vs. L. donovani (µM)IC50 vs. L. major (µM)CC50 vs. RAW cells (µM)Selectivity Index (SI) for L. donovani
This compound31.57 ± 0.0662.82247.83 ± 6.327.85
Amphotericin B3.35 ± 0.14---
Curcumin--29.99 ± 2.82-

Note: this compound exhibits significant leishmanicidal activity against both Leishmania donovani and Leishmania major promastigotes. Importantly, it displays a favorable selectivity index, being significantly more toxic to the parasites than to mammalian RAW cells, suggesting a potential therapeutic window[3][5][6].

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound analogs stem from their interaction with specific molecular targets and modulation of key signaling pathways.

Antinociceptive Activity: Blockade of Voltage-Gated Sodium Channels

(-)-Hardwickiic acid has been shown to induce antinociception by inhibiting tetrodotoxin-sensitive voltage-gated sodium channels (VGSCs) in dorsal root ganglion (DRG) neurons[7][8][9][10]. This blockade is preferential for sodium channels over calcium or potassium channels, suggesting a specific mechanism for its pain-relieving effects[7][9]. The inhibition of these channels, which are crucial for the initiation and propagation of pain signals, represents a promising non-opioid strategy for pain management[7][9]. While the exact subtype of VGSC has not been definitively identified, Nav1.7 and Nav1.8 are prominent in nociceptive neurons and are likely targets[11][12].

VGSC_Inhibition cluster_membrane Neuronal Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel (Nav) Na_ion_in Na+ VGSC->Na_ion_in Na_ion_out Na+ Na_ion_out->VGSC influx Action_Potential Action Potential Propagation Na_ion_in->Action_Potential generates Pain_Signal Nociceptive Stimulus Depolarization Membrane Depolarization Pain_Signal->Depolarization causes Depolarization->VGSC activates Pain_Perception Pain Perception Action_Potential->Pain_Perception Hardwickiic_Acid This compound Hardwickiic_Acid->VGSC blocks

Inhibition of Voltage-Gated Sodium Channel by this compound.

Leishmanicidal Activity: Induction of Apoptosis via Caspase Activation

The leishmanicidal effect of this compound is attributed to its ability to induce apoptosis in Leishmania parasites. This programmed cell death is mediated through the activation of the caspase cascade, specifically involving the stimulation of initiator caspase-8 and executioner caspase-3[3][4][6]. The activation of these proteases leads to the breakdown of essential cellular components and ultimately, the death of the parasite.

Apoptosis_Pathway Hardwickiic_Acid This compound Procaspase8 Pro-caspase-8 Hardwickiic_Acid->Procaspase8 stimulates Caspase8 Caspase-8 (Initiator) Procaspase8->Caspase8 activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 activates Caspase3 Caspase-3 (Executioner) Procaspase3->Caspase3 activates Cellular_Substrates Cellular Substrates Caspase3->Cellular_Substrates cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis leads to

Apoptosis Induction by this compound via Caspase Activation.

Experimental Protocols

To facilitate the replication and further investigation of the bioactivities of this compound analogs, detailed protocols for the key experimental assays are provided below.

Antifungal Susceptibility Testing: Broth Microdilution Assay

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth_Microdilution_Workflow A Prepare serial two-fold dilutions of this compound analogs in a 96-well microtiter plate. B Add a standardized inoculum of the fungal suspension (e.g., Candida species) to each well. A->B C Include positive (no drug) and negative (no fungus) controls. B->C D Incubate the plate at an appropriate temperature and duration (e.g., 35°C for 24-48 hours). C->D E Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC). D->E

Workflow for Broth Microdilution Antifungal Susceptibility Assay.

Detailed Protocol:

  • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in RPMI-1640 medium to achieve a range of desired concentrations.

  • Prepare a standardized fungal inoculum suspension from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Add a defined volume of the fungal inoculum to each well containing the test compound.

  • Include a positive control well with the fungal inoculum and medium only, and a negative control well with medium only.

  • Incubate the plate at 35°C for 24 to 48 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.

MTT_Assay_Workflow A Seed mammalian cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. B Treat the cells with various concentrations of this compound analogs. A->B C Incubate for a specified period (e.g., 24, 48, or 72 hours). B->C D Add MTT solution to each well and incubate for 2-4 hours. C->D E Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution). D->E F Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G Calculate the percentage of cell viability relative to untreated control cells. F->G

Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

  • Seed mammalian cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to attach overnight.

  • Remove the medium and add fresh medium containing various concentrations of the this compound analogs.

  • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The CC50 value is the concentration of the compound that reduces cell viability by 50%.

In Vivo Antinociceptive Activity: Formalin Test in Rats

The formalin test is a widely used model of tonic pain in animals that involves two distinct phases of nociceptive behavior, allowing for the evaluation of both acute and inflammatory pain responses.

Formalin_Test_Workflow A Administer this compound analog or vehicle to rats (e.g., intraperitoneally or orally). B After a predetermined time, inject a dilute formalin solution subcutaneously into the plantar surface of the rat's hind paw. A->B C Immediately place the rat in an observation chamber. B->C D Record the amount of time the animal spends licking, biting, or flinching the injected paw during two distinct phases: Phase 1 (0-5 minutes) and Phase 2 (15-60 minutes). C->D E Compare the nociceptive behavior of treated animals to that of the control group to determine the analgesic effect. D->E

Workflow for the In Vivo Formalin Test in Rats.

Detailed Protocol:

  • Acclimatize male Wistar or Sprague-Dawley rats to the experimental environment.

  • Administer the test compound (this compound analog) or vehicle control at a specific dose and route (e.g., i.p., p.o.).

  • After a set pretreatment time (e.g., 30-60 minutes), inject a 5% formalin solution (50 µL) into the plantar surface of the right hind paw.

  • Immediately place the animal in a transparent observation box.

  • Record the total time spent licking or biting the injected paw during the first 5 minutes (Phase 1, neurogenic pain) and from 15 to 60 minutes (Phase 2, inflammatory pain) after the formalin injection[4][5][13].

  • A reduction in the duration of nociceptive behaviors in the treated group compared to the control group indicates an antinociceptive effect.

References

A Comparative Guide to Analytical Techniques for the Quantification of Hardwickiic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various analytical techniques for the measurement of Hardwickiic acid, a labdane-type diterpene with known biological activities. Given the absence of direct cross-validation studies for this compound, this document draws upon validated methods for analogous compounds, such as other diterpenes and carboxylic acids, to provide a reliable reference for methodology selection and experimental design.

Introduction to this compound and its Analysis

This compound is a natural product found in various plant species and has been the subject of research for its potential therapeutic properties, including acting as a blocker of tetrodotoxin-sensitive voltage-dependent sodium channels.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro and in vivo research. The primary analytical techniques suitable for the quantification of this compound and similar molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. While GC-MS has been used for the identification of this compound[2], quantitative analysis often necessitates derivatization to improve volatility and chromatographic performance.[2] HPLC and LC-MS offer the advantage of analyzing the compound in its native form.

Below is a summary of performance characteristics for these techniques based on data from analogous compounds.

ParameterHPLC-DADGC-MS (with derivatization)LC-MS/MS
Linearity (R²) ** ≥ 0.999[3]> 0.998[4]> 0.99[5]
Limit of Detection (LOD) 0.03 mg/L (for Cafestol)[3]0.0069–0.065 µg/mL (for benzoic acids)[4]0.0007 to 0.0136 g/l (for various organic acids)[5]
Limit of Quantification (LOQ) 0.08 mg/L (for Cafestol)[3]0.014 to 2.24 µg/mL (for various carboxylic acids)[4]0.2 to 6 ppm (for various organic acids)[6]
Recovery (%) > 85%[3]69.43–125.79%[4]98.3 to 103% (with SPE)[5]
Precision (%RSD) **< 5%[3]1.29–6.42%[4]< 5.3%[7]

Note: The data presented is for diterpenes (e.g., cafestol) and other carboxylic acids, serving as a proxy for this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is suitable for the quantification of this compound in various samples, including plant extracts and biological fluids, after appropriate sample preparation.

  • Sample Preparation:

    • For plant material, perform solvent extraction (e.g., with methanol or ethanol) followed by filtration.

    • For liquid samples, a solid-phase extraction (SPE) may be necessary to remove interfering substances. A C18 cartridge is often suitable for this purpose.[5][8]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5][8]

    • Mobile Phase: A gradient elution with an acidified aqueous phase (e.g., 0.1% phosphoric acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[7][9]

    • Flow Rate: Typically 0.6-1.0 mL/min.[5][7]

    • Detection: UV detection at a wavelength where this compound exhibits maximum absorbance (e.g., around 210 nm for the carboxylic acid chromophore).[5][8]

  • Quantification:

    • An external standard calibration curve is constructed by injecting known concentrations of a this compound standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is required prior to GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Extract this compound from the sample matrix using a suitable solvent.

    • Evaporate the solvent and perform a derivatization reaction to convert the carboxylic acid group to a more volatile ester (e.g., a methyl ester using diazomethane or trimethylsilylation).

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., PE-5MS, 30m x 0.250mm x 0.250µm) is typically used.[10]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

    • Oven Temperature Program: Start at a lower temperature (e.g., 75°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation of analytes.[10]

    • Ionization Mode: Electron Impact (EI) ionization is common.

    • Mass Analyzer: Operated in full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Quantification:

    • Quantification is performed using an external or internal standard calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and is well-suited for the analysis of this compound in complex matrices.

  • Sample Preparation:

    • Similar to HPLC, sample preparation may involve solvent extraction and SPE.

  • LC Conditions:

    • The LC conditions are similar to those used for HPLC-DAD, employing a reversed-phase C18 column and a gradient elution with an acidified mobile phase.

  • MS/MS Conditions:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for carboxylic acids.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound.

  • Quantification:

    • Quantification is achieved using a calibration curve, often with the use of a structurally similar internal standard to correct for matrix effects and variations in instrument response.

Mandatory Visualizations

logical_workflow start Start: this compound Quantification matrix Define Sample Matrix (e.g., Plant Extract, Plasma) start->matrix sensitivity Required Sensitivity? matrix->sensitivity hplc HPLC-DAD sensitivity->hplc Moderate lcms LC-MS/MS sensitivity->lcms High gcms GC-MS (with Derivatization) sensitivity->gcms Moderate to High end End: Method Selected hplc->end lcms->end gcms->end signaling_pathway ha This compound na_channel Voltage-Gated Sodium Channel (Tetrodotoxin-Sensitive) ha->na_channel inhibition Blockade ha->inhibition na_influx Sodium Ion Influx na_channel->na_influx Allows na_channel->na_influx na_channel->na_influx inhibition->na_channel inhibition->na_influx depolarization Neuronal Depolarization na_influx->depolarization na_influx->depolarization na_influx->depolarization nociception Nociceptive Signaling depolarization->nociception depolarization->nociception depolarization->nociception antinociception Antinociception (Pain Relief)

References

comparing the biological activities of (+)-Hardwickiic acid versus (-)-Hardwickiic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Biological Activities of (+)-Hardwickiic Acid and (-)-Hardwickiic Acid

For researchers, scientists, and drug development professionals, understanding the nuanced differences between enantiomers is critical in the pursuit of targeted and effective therapeutics. This guide provides a comparative overview of the documented biological activities of (+)-Hardwickiic acid and its enantiomer, (-)-Hardwickiic acid. While extensive research has elucidated the pharmacological profile of the naturally occurring (-)-Hardwickiic acid, data on the synthetic (+)-enantiomer remains limited.

Overview of Biological Activities

(-)-Hardwickiic acid, also known as ent-hardwickiic acid, has demonstrated a range of biological activities, including anti-inflammatory, antinociceptive, antifungal, and leishmanicidal effects. In contrast, the biological activities of (+)-Hardwickiic acid are not well-documented in publicly available scientific literature, precluding a direct comparative analysis at this time. This guide will focus on the established activities of (-)-Hardwickiic acid, providing a benchmark for future studies on the (+)-enantiomer.

Data Presentation: Biological Activities of (-)-Hardwickiic Acid

The following table summarizes the key quantitative data on the biological activities of (-)-Hardwickiic acid.

Biological ActivityAssay/ModelTarget/OrganismKey Findings (IC₅₀/EC₅₀/MIC)Reference
Antinociceptive Whole-cell patch-clampRat Dorsal Root Ganglion NeuronsInhibition of tetrodotoxin-sensitive voltage-gated sodium channels[1][2][3]
Anti-inflammatory Carrageenan-induced paw edemaMice10 mg/kg dose showed significant inhibition (58 ± 8%)[4]
Acetic acid-induced abdominal writhingMice10 mg/kg dose showed significant inhibition (82 ± 1%)[4]
Antifungal Broth microdilutionCandida glabrataFungistatic: 19.7 to 75.2 µmol/L; Fungicidal: 39.5 to 150.4 µmol/L[5]
Leishmanicidal MTT AssayLeishmania donovani promastigotesIC₅₀: 31.57 ± 0.06 µM[6][7][8]
MTT AssayLeishmania major promastigotesIC₅₀: 62.82 µM[6][8]
Cytotoxicity Resazurin assayRAW 264.7 cellsCC₅₀: 247.83 ± 6.32 µM[6][8]
Insecticidal Topical applicationAphis craccivora62% mortality at 5 ppm after 24 hours[1]

Signaling Pathways and Mechanisms of Action for (-)-Hardwickiic Acid

The therapeutic effects of (-)-Hardwickiic acid are attributed to its interaction with specific cellular pathways.

Antinociceptive and Anti-inflammatory Pathways

(-)-Hardwickiic acid exerts its pain-relieving and anti-inflammatory effects through distinct mechanisms. Its antinociceptive properties stem from the blockade of voltage-gated sodium channels in sensory neurons, thereby reducing the transmission of pain signals.[1][2] The anti-inflammatory activity is linked to the downregulation of pro-inflammatory cytokine production, potentially via the inhibition of the NF-κB signaling pathway.[4]

G cluster_0 Antinociceptive Pathway cluster_1 Anti-inflammatory Pathway Voltage-gated Na+ channels Voltage-gated Na+ channels Nociceptive Signal Transduction Nociceptive Signal Transduction Voltage-gated Na+ channels->Nociceptive Signal Transduction enables Pain Perception Pain Perception Nociceptive Signal Transduction->Pain Perception (-)-Hardwickiic Acid_1 (-)-Hardwickiic Acid (-)-Hardwickiic Acid_1->Voltage-gated Na+ channels blocks Inflammatory Stimuli Inflammatory Stimuli NF-κB Pathway NF-κB Pathway Inflammatory Stimuli->NF-κB Pathway activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Pathway->Pro-inflammatory Cytokines induces Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation (-)-Hardwickiic Acid_2 (-)-Hardwickiic Acid (-)-Hardwickiic Acid_2->NF-κB Pathway inhibits G (-)-Hardwickiic Acid (-)-Hardwickiic Acid Caspase-8 Caspase-8 (-)-Hardwickiic Acid->Caspase-8 stimulates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement CC50 Calculation CC50 Calculation Absorbance Measurement->CC50 Calculation

References

A Comparative Guide to the Target Validation of Hardwickiic Acid in Specific Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hardwickiic acid, a natural diterpenoid compound, has emerged as a molecule of interest in drug discovery due to its diverse biological activities. This guide provides a comparative analysis of the target validation studies of this compound in various disease models, focusing on its mechanism of action, quantitative performance, and comparisons with established therapeutic agents.

Executive Summary

This compound demonstrates significant potential in several therapeutic areas, most notably in the management of neuropathic pain and in the treatment of leishmaniasis. Its primary validated target in the context of pain is the blockade of tetrodotoxin-sensitive (TTX-S) voltage-gated sodium channels. In leishmaniasis, it exhibits direct antiparasitic activity. While preliminary studies suggest anti-inflammatory and cytotoxic properties, specific molecular targets in inflammation and cancer have not yet been fully elucidated. This guide synthesizes the available experimental data to offer a clear comparison of this compound's performance against relevant alternatives.

Data Presentation: Quantitative Analysis

The following table summarizes the available quantitative data on the biological activity of this compound in various disease models.

Disease ModelAssay TypeTarget/Cell LineIC50 / CC50 (µM)ComparatorComparator IC50 (µM)Selectivity Index (SI)
LeishmaniasisAntipromastigote AssayLeishmania donovani promastigotes31.57 ± 0.06[1]Amphotericin B3.35 ± 0.14[1]7.85[1]
LeishmaniasisAntipromastigote AssayLeishmania major promastigotes62.82Amphotericin BNot Reported3.94
CytotoxicityResazurin AssayRAW 264.7 Macrophages247.83 ± 6.32[1]Curcumin29.99 ± 2.82[1]-
Neuropathic PainElectrophysiologyTTX-S Voltage-Gated Sodium ChannelsNot ReportedCarbamazepineNot Reported-
InflammationNot ReportedNot ReportedNot ReportedIbuprofenNot Reported-
CancerNot ReportedNot ReportedNot Reported---

Note: A Selectivity Index (SI) greater than 1 indicates that the compound is more toxic to the parasite than to mammalian cells. The SI for Leishmania donovani is calculated as CC50 (RAW 264.7) / IC50 (L. donovani).

Signaling Pathways and Experimental Workflows

Neuropathic Pain: Blockade of Voltage-Gated Sodium Channels

This compound has been shown to alleviate neuropathic pain by inhibiting the activity of TTX-S voltage-gated sodium channels in dorsal root ganglion (DRG) neurons.[2][3] This blockade prevents the excessive neuronal firing that contributes to the sensation of pain.

G cluster_0 Nociceptive Neuron Na_channel Voltage-Gated Sodium Channel (TTX-S) Action_Potential Action Potential Propagation Na_channel->Action_Potential Allows Na+ influx for Hardwickiic_Acid This compound Hardwickiic_Acid->Na_channel Inhibits Pain_Signal Pain Signal Transmission Action_Potential->Pain_Signal Leads to Pain_Stimulus Noxious Stimulus Pain_Stimulus->Na_channel Activates

Caption: Mechanism of this compound in Neuropathic Pain.

Experimental Workflow: Target Validation in Neuropathic Pain

The validation of voltage-gated sodium channels as a target for this compound in neuropathic pain typically involves a combination of in vitro electrophysiology and in vivo behavioral studies.

G cluster_0 In Vitro Electrophysiology cluster_1 In Vivo Behavioral Studies DRG_isolation Isolate Dorsal Root Ganglion (DRG) Neurons Patch_clamp Whole-Cell Patch Clamp Recording DRG_isolation->Patch_clamp Na_current Measure Voltage-Gated Sodium Currents Patch_clamp->Na_current Pain_model Induce Neuropathic Pain (e.g., CCI, CIPN) Drug_admin Administer This compound Pain_model->Drug_admin Behavioral_test Assess Pain Behavior (e.g., von Frey test) Drug_admin->Behavioral_test Hardwickiic_Acid This compound Application Hardwickiic_Acid->Na_current Observe inhibition

Caption: Workflow for Neuropathic Pain Target Validation.

Comparison with Alternative Products

Neuropathic Pain: this compound vs. Carbamazepine

Carbamazepine is a first-line treatment for neuropathic pain that also acts by blocking voltage-gated sodium channels.

  • Mechanism of Action: Both this compound and carbamazepine target voltage-gated sodium channels. However, the specific subtypes of channels they inhibit and their binding sites may differ, which could influence their efficacy and side-effect profiles. Carbamazepine is known to affect the fast inactivation state of the sodium channel.

  • Efficacy: this compound has shown efficacy in preclinical models of HIV-sensory neuropathy and chemotherapy-induced peripheral neuropathy.[2] Direct comparative studies with carbamazepine in these models are not yet available.

  • Side Effects: Common side effects of carbamazepine include dizziness, drowsiness, and ataxia. The side effect profile of this compound has not been extensively studied in humans.

Inflammation: this compound vs. Ibuprofen

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID).

  • Mechanism of Action: Ibuprofen inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The specific anti-inflammatory target of this compound is not yet validated, although it is hypothesized to involve the inhibition of pro-inflammatory signaling pathways such as NF-κB and STAT3.

  • Efficacy: While there are anecdotal reports of the anti-inflammatory properties of plant extracts containing this compound, quantitative data from specific anti-inflammatory assays for the pure compound are not currently available in the scientific literature.

  • Side Effects: Ibuprofen is associated with gastrointestinal side effects, particularly with long-term use. The potential side effects of this compound as an anti-inflammatory agent are unknown.

Experimental Protocols

Antipromastigote Assay for Leishmania donovani**

This assay determines the ability of a compound to inhibit the growth of Leishmania promastigotes, the flagellated, motile form of the parasite.

  • Cell Culture: Leishmania donovani promastigotes are cultured in M199 medium supplemented with fetal bovine serum and antibiotics at 26°C.

  • Assay Setup: In a 96-well plate, promastigotes (1 x 10^6 cells/mL) are incubated with various concentrations of this compound. Amphotericin B is used as a positive control.

  • Incubation: The plate is incubated at 26°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using a resazurin-based fluorescence assay. Resazurin is reduced by viable cells to the fluorescent product resorufin.

  • Data Analysis: The fluorescence intensity is measured, and the IC50 value (the concentration of the compound that inhibits 50% of parasite growth) is calculated.[4]

Cytotoxicity Assay (Resazurin Method)

This assay assesses the toxicity of a compound to mammalian cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 atmosphere.

  • Assay Setup: Cells are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of this compound.

  • Incubation: The plate is incubated for 48 hours at 37°C.

  • Viability Assessment: Resazurin solution is added to each well, and the plate is incubated for another 4 hours.

  • Data Analysis: Fluorescence is measured, and the CC50 value (the concentration of the compound that is toxic to 50% of the cells) is calculated.[1]

Whole-Cell Patch-Clamp Electrophysiology for Voltage-Gated Sodium Channels

This technique is used to measure the electrical currents flowing through voltage-gated sodium channels in isolated neurons.

  • Cell Preparation: Dorsal root ganglion (DRG) neurons are isolated from rodents and cultured for a short period.

  • Recording Setup: A glass micropipette filled with an internal solution is sealed onto the membrane of a single DRG neuron. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior (whole-cell configuration).

  • Voltage Clamp: The membrane potential of the neuron is controlled ("clamped") at a specific voltage. A series of voltage steps are applied to activate the voltage-gated sodium channels.

  • Current Measurement: The resulting ionic currents flowing through the sodium channels are recorded.

  • Drug Application: this compound is applied to the neuron, and the effect on the sodium currents is measured to determine the extent of inhibition.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutics, particularly for neuropathic pain and leishmaniasis. Its validated mechanism of action as a voltage-gated sodium channel blocker provides a strong basis for its further investigation in pain management. While its potential in cancer and inflammation is intriguing, further target validation studies are required to elucidate its precise molecular mechanisms and to provide quantitative data for comparison with existing therapies. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in advancing the therapeutic potential of this compound.

References

A Comparative Phytochemical Analysis of Hardwickiic Acid Content in Diverse Plant Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Hardwickiic acid content across various plant species, supported by experimental data. It details the methodologies for extraction and quantification and explores the biological significance of this diterpenoid. This compound, a natural compound, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and leishmanicidal properties.

Quantitative Analysis of this compound

The concentration of this compound varies considerably among different plant species and even between different parts of the same plant. The following table summarizes the available quantitative data on this compound content.

Plant SpeciesFamilyPlant PartThis compound ContentReference
Croton macrostachyusEuphorbiaceaeDried Leaves910 mg / 100 g (0.91%)[1]
Salvia divinorumLamiaceaeRaw Leaves1.54 mg / g (0.154%) of Salvinorin A (a related diterpenoid)[2]

Experimental Protocols

A standardized methodology is crucial for the accurate comparison of this compound content across different plant materials. The following protocols for extraction and quantification are based on established methods for diterpenoid analysis.

Extraction of this compound from Plant Material

This protocol is adapted from a successful method used for the extraction of this compound from Croton macrostachyus leaves[1].

Materials:

  • Dried and powdered plant material

  • Methanol (analytical grade)

  • Shaker

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of the dried, finely powdered plant material.

  • Macerate the powder in 500 mL of methanol in a large flask.

  • Agitate the mixture on a shaker at room temperature for 48-72 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.

  • Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain the crude methanol extract.

  • For further purification, the crude extract can be subjected to column chromatography using silica gel and an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This generalized HPLC method can be optimized and validated for the specific plant matrix being analyzed.

Instrumentation:

  • HPLC system with a UV or PDA detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase acidification)

  • This compound analytical standard

Chromatographic Conditions (to be optimized):

  • Mobile Phase: A gradient of acetonitrile and water (acidified to pH 2.5-3.0 with phosphoric or formic acid). A typical starting gradient could be 60:40 (Acetonitrile:Water), progressing to 90:10 over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 210-220 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL). From this, prepare a series of calibration standards of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Preparation: Dissolve a known weight of the crude extract in methanol to a specific concentration (e.g., 10 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Use the regression equation from the calibration curve to calculate the concentration of this compound in the sample.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the quantification of this compound, often requiring derivatization to increase its volatility.

Instrumentation:

  • GC-MS system with a capillary column suitable for terpenoid analysis (e.g., HP-5MS)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane for methylation)

  • Anhydrous solvent (e.g., pyridine, dichloromethane)

  • This compound analytical standard

GC-MS Conditions (to be optimized):

  • Injector Temperature: 250-280°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source Temperature: 230°C

  • Electron Ionization: 70 eV

  • Mass Range: 50-550 amu

Procedure:

  • Derivatization:

    • Silylation: Dissolve a known amount of the dried extract or standard in an anhydrous solvent. Add the silylating agent (e.g., BSTFA with TMCS) and heat at 60-70°C for 30-60 minutes.

    • Methylation: Treat the extract or standard with diazomethane to convert the carboxylic acid to its methyl ester.

  • Analysis: Inject the derivatized samples and standards into the GC-MS system.

  • Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum. Use a suitable internal standard for accurate quantification. Create a calibration curve by analyzing the derivatized standards and use it to determine the concentration of this compound in the samples.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for the phytochemical analysis of this compound and its known signaling pathway in Leishmania.

Experimental_Workflow A Plant Material Collection & Drying B Grinding to Fine Powder A->B C Solvent Extraction (Maceration with Methanol) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Column Chromatography Purification E->F Optional H HPLC-UV/PDA Analysis E->H I GC-MS Analysis (with Derivatization) E->I G Pure this compound F->G G->H G->I J Quantification H->J I->J

Figure 1: General workflow for the extraction and quantification of this compound.

Biological Activity and Signaling Pathway

This compound has demonstrated significant leishmanicidal activity by inducing apoptosis in Leishmania parasites. This process is mediated through the activation of specific caspases.[3][4][5][6]

Hardwickiic_Acid_Signaling_Pathway cluster_leishmania Leishmania Parasite HA This compound C8 Pro-Caspase-8 HA->C8 Stimulates aC8 Active Caspase-8 C8->aC8 Activation C3 Pro-Caspase-3 aC8->C3 aC3 Active Caspase-3 C3->aC3 Cleavage & Activation Apoptosis Apoptosis (Parasite Death) aC3->Apoptosis Execution

Figure 2: this compound-induced apoptosis in Leishmania parasites.

This guide provides a foundational understanding of the comparative phytochemical analysis of this compound. Further research is warranted to quantify its presence in a wider range of plant species and to fully elucidate its pharmacological potential.

References

Distinguishing Fungicidal and Fungistatic Properties of ent-Hardwickiic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding whether a novel antifungal compound exhibits fungicidal (kills fungi) or fungistatic (inhibits fungal growth) activity is a critical step. This guide provides a comparative analysis of the antifungal effects of ent-hardwickiic acid and its derivatives, supported by experimental data and detailed methodologies.

Comparative Antifungal Potency

Recent studies have highlighted the potential of ent-hardwickiic acid and its microbially transformed derivatives as potent antifungal agents, particularly against Candida species. The antifungal efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MFC is the lowest concentration that results in microbial death.

The following table summarizes the MIC values of ent-hardwickiic acid against various Candida strains.

CompoundFungal StrainMIC (µg/mL)
ent-Hardwickiic AcidC. albicans ATCC 102316.25[1]
C. krusei ATCC 62583.12[1]
Azole-Resistant C. albicans12.5[1][2]

In combination with Amphotericin B, the MIC of ent-hardwickiic acid was effectively lowered. For instance, against an azole-resistant strain of C. albicans, the MIC of ent-hardwickiic acid dropped from 12.5 µg/mL to 6.25 µg/mL when combined with Amphotericin B.[1][2]

Furthermore, studies on ent-hardwickiic acid and its hydroxylated metabolites have demonstrated both fungistatic and fungicidal activities against C. glabrata at concentrations lower than the commonly used antifungal, fluconazole.[3][4] The fungistatic effects were observed in the range of 19.7 to 75.2 µmol/L, while fungicidal effects were seen between 39.5 to 150.4 µmol/L.[3][4] In comparison, fluconazole exhibited fungistatic and fungicidal effects at 163.2 µmol/L and 326.5 µmol/L, respectively.[3][4] All tested derivatives of ent-hardwickiic acid have shown fungicidal activity against Candida glabrata and Candida krusei.[5]

Experimental Protocols

The determination of fungicidal versus fungistatic effects involves a multi-step experimental workflow. The methodologies outlined below are based on standard antifungal susceptibility testing protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.[1][3][4]

  • Inoculum Preparation: Fungal colonies are suspended in a sterile saline solution, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in culture medium.

  • Serial Dilution: The test compound (ent-hardwickiic acid or its derivatives) is serially diluted in a 96-well microplate containing the culture medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature and time) to allow for fungal growth.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC determination, the MFC is assessed to distinguish between fungistatic and fungicidal activity.

  • Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is transferred to a fresh, compound-free agar plate.

  • Incubation: The agar plates are incubated to allow for the growth of any surviving fungal cells.

  • MFC Determination: The MFC is the lowest concentration of the test compound from which no fungal colonies grow on the subculture plates, indicating that the fungal cells were killed.

Time-Kill Assays

Time-kill assays provide a dynamic assessment of antifungal activity over time.[1][2]

  • Exposure: A standardized fungal inoculum is exposed to the test compound at various concentrations (typically multiples of the MIC).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from the test cultures.

  • Viable Cell Counting: The number of viable fungal cells in each aliquot is determined by plating serial dilutions onto agar plates and counting the resulting colonies after incubation.

  • Data Analysis: The results are plotted as the logarithm of the number of viable cells versus time. A fungicidal effect is typically defined as a ≥99.9% reduction in the initial inoculum count.

Experimental Workflow Diagram

The following diagram illustrates the workflow for differentiating between fungicidal and fungistatic effects.

Fungicidal_vs_Fungistatic_Workflow cluster_mic MIC Determination (Broth Microdilution) cluster_mfc MFC Determination cluster_time_kill Time-Kill Assay prep_inoculum Prepare Fungal Inoculum serial_dilution Serial Dilution of Compound prep_inoculum->serial_dilution inoculate Inoculate Microplate serial_dilution->inoculate incubate_mic Incubate inoculate->incubate_mic read_mic Determine MIC incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture Use MIC results expose Expose Inoculum to Compound read_mic->expose Inform concentrations incubate_mfc Incubate Agar Plates subculture->incubate_mfc read_mfc Determine MFC incubate_mfc->read_mfc classify_effect Classify Effect: Fungicidal or Fungistatic read_mfc->classify_effect sample Sample at Time Intervals expose->sample plate Plate and Count Viable Cells sample->plate plot Plot Log(CFU/mL) vs. Time plate->plot plot->classify_effect

Caption: Workflow for determining fungicidal vs. fungistatic activity.

The experimental evidence to date suggests that ent-hardwickiic acid and its derivatives are a promising class of antifungal compounds with the potential for both fungistatic and, notably, fungicidal action against clinically relevant Candida species. Further investigation into their mechanism of action is warranted to fully elucidate their therapeutic potential.

References

Safety Operating Guide

Proper Disposal of Hardwickiic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Hardwickiic acid must adhere to safe and compliant disposal procedures. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet (SDS), responsible chemical management practices are essential to ensure a safe laboratory environment and regulatory compliance.[1] This guide provides detailed, step-by-step instructions for the proper disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles with side-shields, protective gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1] An accessible safety shower and eye wash station should be available.[1]

Step-by-Step Disposal Procedures

The disposal method for this compound depends on whether it is in solid form or dissolved in a solvent.

For Solid this compound:

  • Waste Characterization: Confirm that the waste is solely this compound and not mixed with any hazardous substances. The SDS for this compound indicates it is not a hazardous waste.[1]

  • Containerization: Place the solid this compound waste in a clearly labeled, sealed container. The original container, if in good condition, is a suitable option.[2]

  • Labeling: The label should clearly identify the contents as "this compound (Non-Hazardous Waste)."

  • Disposal: For non-hazardous solid chemical waste, disposal in the regular trash may be permissible, provided it is in a tightly sealed container.[3] However, it is crucial to verify this with your institution's Environmental Health and Safety (EHS) office and local regulations , as disposal guidelines can vary.[3] Always alert maintenance staff when chemicals are disposed of in the trash to prevent accidents.[3]

For this compound in Solution:

  • Solvent Hazard Assessment: The primary consideration for disposal is the solvent used to dissolve the this compound. The solvent will dictate the disposal route.

  • Aqueous Solutions (Water-Based):

    • Neutralization: Since this compound is a weakly acidic compound, if dissolved in water, check the pH of the solution.[4] If the pH is between 5.5 and 10.5, it may be suitable for drain disposal.[3]

    • Dilution: For small quantities (a few hundred grams or milliliters per day), dilute the neutralized solution with at least 20 parts water before pouring it down a laboratory sink.[3][5] Never use a storm drain.[3]

    • Consult Local Regulations: Always confirm with your local EHS office or hazardous waste authorities before any drain disposal.[3]

  • Non-Aqueous/Organic Solvent Solutions:

    • Hazardous Waste: If the solvent is flammable, reactive, corrosive, or toxic (e.g., halogenated solvents), the solution must be treated as hazardous waste.

    • Segregation: Collect halogenated and non-halogenated solvent wastes in separate, compatible containers.[6]

    • Containerization and Labeling: Use a designated hazardous waste container that is properly sealed and labeled with the full chemical names of all components, including this compound and the solvent(s).

    • EHS Collection: Arrange for pick-up by your institution's EHS or a licensed hazardous waste disposal service.[7][8]

General Laboratory Waste Management Principles

The following table summarizes key guidelines applicable to the management of all laboratory chemical waste, including non-hazardous substances like this compound.

GuidelineDescriptionSource
Waste Minimization Order the smallest necessary quantity of chemicals and reduce the scale of experiments to minimize waste generation.[7]
Container Management Use appropriate, compatible containers for waste storage, preferably plastic. Keep containers securely closed except when adding waste.[2][7]
Segregation Store incompatible wastes separately. For instance, acids should be kept apart from bases, and oxidizing agents from reducing agents.[2]
Labeling All waste containers must be clearly and accurately labeled with their contents.[7]
Satellite Accumulation Areas (SAA) Store chemical waste in a designated SAA at or near the point of generation. Inspect these areas weekly for any leaks.[2][7]
Empty Containers A container that held a non-hazardous substance can typically be disposed of as regular trash after ensuring it is completely empty and the label is defaced.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow start Start: this compound Waste is_solid Is the waste solid? start->is_solid solid_waste Containerize, label as 'this compound (Non-Hazardous)', and consult EHS for trash disposal. is_solid->solid_waste Yes is_aqueous Is it in an aqueous solution? is_solid->is_aqueous No end End of Disposal Process solid_waste->end check_ph Check pH is_aqueous->check_ph Yes organic_solvent Treat as hazardous solvent waste. Segregate, containerize, and label for EHS pickup. is_aqueous->organic_solvent No ph_range Is pH between 5.5 and 10.5? check_ph->ph_range drain_disposal Dilute with 20 parts water and dispose down the drain. (Verify with EHS) ph_range->drain_disposal Yes adjust_ph Adjust pH to be within 5.5 - 10.5 range ph_range->adjust_ph No drain_disposal->end adjust_ph->drain_disposal organic_solvent->end

Caption: Decision workflow for this compound disposal.

References

Personal protective equipment for handling Hardwickiic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Hardwickiic acid, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

While one Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, it is crucial to adopt a comprehensive safety-first approach when handling any chemical.[1] The following procedures are based on established best practices for laboratory chemical safety.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety protocols and specific recommendations for this compound.

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles with Side-ShieldsMust be worn at all times to protect against potential splashes.[1]
Face ShieldRecommended in addition to goggles when handling larger quantities or when there is a significant risk of splashing.[2][3]
Hand Protection Protective GlovesNitrile or butyl rubber gloves are recommended for handling acids.[1][2] Inspect gloves for any tears or perforations before use.[4]
Body Protection Impervious Clothing / Laboratory CoatA lab coat should be worn to protect skin and clothing from potential contamination.[1][3] For larger quantities, an impervious apron is recommended.[3][5]
Respiratory Protection Suitable RespiratorShould be used when handling the powder form to avoid inhalation of dust, or if working outside of a fume hood.[1] N95 masks may be suitable for low-fume environments.[2]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and prevent accidents.

  • Preparation :

    • Ensure a safety shower and eye wash station are readily accessible and unobstructed.[1]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

    • Review the Safety Data Sheet (SDS) for this compound before beginning any work.

  • Handling :

    • Avoid direct contact with skin and eyes.[1]

    • Avoid the formation of dust and aerosols.[1]

    • When preparing solutions, add the acid to the solvent, not the other way around, to prevent splashing.[6]

  • Storage :

    • Store in a tightly sealed container in a cool, well-ventilated area.[1]

    • Keep away from direct sunlight and sources of ignition.[1]

    • Recommended storage temperatures are provided in the table below.

Storage Temperature Recommendations

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C6 months
-20°C1 month
Data sourced from MedChemExpress Safety Data Sheet.[1]

Emergency Procedures: First Aid

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids to ensure thorough rinsing. Remove contact lenses if present. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Seek medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide respiratory support. Avoid mouth-to-mouth resuscitation.[1]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste in a designated, properly labeled, and sealed container.

  • Spill Cleanup :

    • For small spills, absorb solutions with a non-combustible, absorbent material such as diatomite or universal binders.[1]

    • Decontaminate surfaces by scrubbing with alcohol.[1]

  • Final Disposal :

    • Dispose of all waste materials in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain unless neutralized and permitted by local ordinances.[7]

Workflow for Safe Handling of this compound

Hardwickiic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh/Measure Compound prep3->handle1 handle2 Conduct Experiment handle1->handle2 clean1 Decontaminate Workspace handle2->clean1 store1 Store in Designated Area handle2->store1 If not all used clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste Properly clean2->clean3

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.